2-Bromo-4-methyl-5-nitrobenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-methyl-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-5-2-7(9)6(4-11)3-8(5)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHCEMLRYRLMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443157 | |
| Record name | 2-bromo-4-methyl-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159730-72-0 | |
| Record name | 2-bromo-4-methyl-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-methyl-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Bromo-4-methyl-5-nitrobenzaldehyde (CAS No. 159730-72-0). While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information from chemical suppliers and infers properties based on the reactivity of analogous structures. This guide is intended for researchers, scientists, and professionals in drug development who may consider this molecule as a versatile building block in organic synthesis. The document covers structural information, predicted physical properties, potential chemical reactivity, a proposed synthetic pathway, and safety considerations.
Chemical Identity and Physical Properties
This compound is a polysubstituted aromatic aldehyde. Its structure incorporates a bromine atom, a methyl group, and a nitro group on the benzaldehyde scaffold. These functional groups are expected to significantly influence its chemical reactivity and physical characteristics.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 159730-72-0[1][2][3][4] |
| Molecular Formula | C₈H₆BrNO₃[1][2][3] |
| Molecular Weight | 244.04 g/mol [1][2] |
| SMILES Code | O=CC1=CC(--INVALID-LINK--=O)=C(C)C=C1Br[2] |
Table 2: Predicted and Observed Physical Properties
| Property | Value/Observation | Source |
| Physical Form | Solid | Inferred from supplier data |
| Purity | ≥98% (Typically) | [1] |
| Storage Conditions | Inert atmosphere, room temperature | [2] |
Chemical Reactivity and Potential Applications
The chemical behavior of this compound is dictated by its three primary functional groups: the aldehyde, the aryl bromide, and the nitro group. The aromatic ring is electron-deficient due to the strong electron-withdrawing effects of the nitro and aldehyde groups.
Key Reactive Sites:
-
Aldehyde Group: The carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack. This allows for a wide range of classical aldehyde reactions, including:
-
Reductive amination to form substituted benzylamines.
-
Wittig reactions to generate substituted styrenes.
-
Grignard and organolithium additions to produce secondary alcohols.
-
Knoevenagel and aldol condensations.
-
-
Aryl Bromide: The carbon-bromine bond is a key site for transition metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable handle for molecular elaboration. Common reactions include:
-
Suzuki-Miyaura coupling with boronic acids.
-
Heck coupling with alkenes.
-
Sonogashira coupling with terminal alkynes.
-
Buchwald-Hartwig amination with amines.
-
-
Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized. This transformation is a common strategy in the synthesis of complex molecules and pharmaceutical intermediates.
Potential Applications in Drug Discovery:
Substituted benzaldehydes are important precursors in the synthesis of a wide variety of heterocyclic compounds and other scaffolds of medicinal interest. The presence of multiple, orthogonally reactive functional groups on this compound makes it a potentially valuable building block for creating diverse chemical libraries for high-throughput screening. For instance, substituted nitroaromatic compounds have been investigated for their antimicrobial properties.
References
An In-depth Technical Guide on 2-Bromo-4-methyl-5-nitrobenzaldehyde (CAS: 159730-72-0)
A survey of available data for researchers, scientists, and drug development professionals.
Abstract
This technical guide serves to consolidate the currently available scientific and technical information on 2-Bromo-4-methyl-5-nitrobenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. Despite its specific chemical structure, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant scarcity of detailed experimental data for this particular compound. This document summarizes the confirmed physicochemical properties and provides a discussion on generalized synthetic and analytical approaches based on analogous compounds, while clearly highlighting the existing data gaps.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been established through various chemical supplier databases. This information is crucial for its handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 159730-72-0 | N/A |
| Molecular Formula | C₈H₆BrNO₃ | N/A |
| Molecular Weight | 244.04 g/mol | N/A |
| IUPAC Name | This compound | N/A |
A comprehensive search did not yield experimentally determined data for properties such as melting point, boiling point, solubility, or density.
Synthesis and Reactivity
Postulated Synthetic Pathways
The synthesis of this compound would likely involve a multi-step process starting from a more common precursor, such as 4-methylbenzaldehyde or a related toluene derivative. Key reactions would include bromination and nitration. The regioselectivity of these electrophilic aromatic substitution reactions would be critical and influenced by the directing effects of the existing substituents (the methyl and aldehyde groups).
A plausible, though unconfirmed, synthetic approach could involve:
-
Nitration of 2-Bromo-4-methylbenzaldehyde: This would involve the treatment of 2-bromo-4-methylbenzaldehyde with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The directing effects of the bromo and methyl groups would need to be carefully considered to achieve the desired 5-nitro substitution pattern.
-
Bromination and Oxidation of a Toluene Derivative: An alternative route could start with a substituted toluene, followed by oxidation of the methyl group to an aldehyde.
It is imperative to note that these are hypothetical pathways and would require experimental validation and optimization.
Expected Reactivity
Substituted benzaldehydes are versatile intermediates in organic synthesis.[1] The presence of an aldehyde functional group allows for a variety of chemical transformations, including:
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to the corresponding benzyl alcohol.
-
Condensation reactions with amines to form Schiff bases, which are of interest in medicinal chemistry.[2]
-
Wittig and related olefination reactions to form substituted styrenes.
The bromo and nitro substituents on the aromatic ring also offer sites for further functionalization, for instance, through nucleophilic aromatic substitution or cross-coupling reactions.
Spectroscopic and Analytical Characterization
No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. For researchers who synthesize this compound, the following are the expected characteristic signals based on its structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be expected to show a singlet for the aldehydic proton (typically δ 9.5-10.5 ppm), a singlet for the methyl group protons (typically δ 2.3-2.7 ppm), and distinct signals for the two aromatic protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electronic effects of the bromo, methyl, and nitro substituents.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon of the aldehyde (typically δ 190-200 ppm), the methyl carbon, and the six aromatic carbons, with their chemical shifts reflecting the substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to exhibit characteristic absorption bands for the key functional groups:
-
C=O stretch (aldehyde): A strong band around 1700-1720 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
N-O stretch (nitro group): Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).
-
C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 244.04. A characteristic isotopic pattern for the presence of one bromine atom (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio) would be a key diagnostic feature. Fragmentation patterns would likely involve the loss of the aldehyde proton, the formyl group, and the nitro group.
Applications in Drug Development and Research
While there is no specific information on the biological activity or drug development applications of this compound, substituted benzaldehydes, in general, are important scaffolds in medicinal chemistry.[3] They serve as versatile starting materials for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential therapeutic properties.[1][2] Benzaldehyde derivatives have been explored for various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4]
Logical Workflow for Characterization
For researchers who undertake the synthesis of this compound, a logical workflow for its characterization would be essential.
Caption: A logical workflow for the synthesis, characterization, and evaluation of this compound.
Conclusion and Future Directions
This compound (CAS: 159730-72-0) remains a poorly characterized compound in the scientific literature. While its basic chemical identity is known, there is a clear need for the publication of detailed experimental data, including robust synthetic protocols, comprehensive spectroscopic characterization, and evaluation of its biological activities. Researchers in the fields of organic synthesis and medicinal chemistry are encouraged to investigate this molecule to unlock its potential as a building block for novel materials and therapeutics. The information provided in this guide, based on analogous compounds, can serve as a preliminary resource for such endeavors, but it must be emphasized that experimental verification is paramount.
References
- 1. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. News - What are six applications for benzaldehyde [sprchemical.com]
- 4. Synthesis of prenylated benzaldehydes and their use in the synthesis of analogues of licochalcone A - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-methyl-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Core Physical and Chemical Data
2-Bromo-4-methyl-5-nitrobenzaldehyde is a substituted aromatic aldehyde. Its structure incorporates a bromine atom, a methyl group, and a nitro group attached to the benzaldehyde framework. These substitutions significantly influence its physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 244.04 g/mol | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Purity | Typically ≥95% | --INVALID-LINK-- |
| CAS Number | 159730-72-0 | --INVALID-LINK-- |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Data not available | N/A |
Experimental Protocols for Property Determination
The following sections outline standard laboratory procedures to determine the melting point, boiling point, density, and solubility of this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.[2][3][4]
Boiling Point Determination
For solid organic compounds, the boiling point is determined under reduced pressure to prevent decomposition at high temperatures.
Methodology:
-
Apparatus Setup: A small amount of the sample is placed in a distillation flask. The flask is connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned so that the bulb is just below the side arm of the flask.
-
Heating: The flask is heated gently in a heating mantle.
-
Pressure Control: The pressure inside the apparatus is lowered to a specific, recorded value.
-
Observation: As the liquid boils, the vapor rises and condenses in the condenser. The temperature at which the liquid is actively boiling and the condensate is dripping into the receiving flask is recorded as the boiling point at that pressure.[5][6][7]
Density Determination of a Solid
The density of a solid can be determined using the displacement method.
Methodology:
-
Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.
-
Volume Measurement by Displacement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., a non-polar solvent if the compound is polar). The initial volume of the liquid is recorded.
-
The solid sample is carefully submerged in the liquid. The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.
-
Calculation: Density is calculated by dividing the mass of the sample by its volume.[8][9][10][11]
Solubility Determination
A qualitative assessment of solubility in various solvents can provide insights into the polarity and potential reactivity of the compound.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure: A small, measured amount of this compound is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).
-
The mixture is agitated vigorously for a set period.
-
Observation: The solution is visually inspected to determine if the solid has dissolved completely, partially, or not at all. This process is repeated for each solvent.[12][13]
Logical Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the physical and structural characterization of a synthesized organic compound like this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. 2-Bromo-5-nitrobenzaldehyde | C7H4BrNO3 | CID 11138942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 159730-72-0|this compound|BLD Pharm [bldpharm.com]
- 7. chembk.com [chembk.com]
- 8. 2-Bromo-4-methylbenzaldehyde | C8H7BrO | CID 4645292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. repositorio.ufc.br [repositorio.ufc.br]
- 11. 2-Bromo-4-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 2-Bromo-4-methyl-5-nitrobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-Bromo-4-methyl-5-nitrobenzaldehyde in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing qualitative solubility information based on analogous compounds and outlines a comprehensive experimental protocol for determining its solubility.
Introduction to this compound
This compound is an aromatic aldehyde containing bromo, methyl, and nitro functional groups. These substitutions on the benzene ring influence its physicochemical properties, including its solubility. The presence of a polar nitro group and the potential for hydrogen bonding with the aldehyde group, combined with the nonpolar aromatic ring and methyl group, suggests a varied solubility profile in different organic solvents. Understanding its solubility is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where it may be used as a reactant, intermediate, or building block.
Predicted and Analogous Solubility Data
The table below summarizes the qualitative solubility of analogous aromatic aldehydes.
| Compound | Solvent | Solubility |
| 2-Nitro-5-bromobenzaldehyde | Methanol | Soluble[3] |
| Water | Insoluble[3] | |
| General Solvents | Soluble[3] | |
| 2-Bromo-5-hydroxybenzaldehyde | Chloroform | Soluble[4] |
| Dichloromethane | Soluble[4] | |
| Ethyl Acetate | Soluble[4] | |
| 4-Nitrobenzaldehyde | Ethanol | Soluble[5] |
| Acetone | Soluble[5] | |
| Chloroform | Soluble[5] | |
| Water | Limited Solubility[5] |
Based on these analogs, it is anticipated that this compound will exhibit good solubility in polar aprotic and polar protic organic solvents such as alcohols, acetone, ethyl acetate, and chlorinated solvents. Its solubility in nonpolar solvents like hexanes is expected to be lower.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound in various organic solvents.
Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume (e.g., 5 mL) of each selected solvent in separate vials. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be continuously agitated.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.
-
Dilute the filtered, saturated solution with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the diluted sample solution into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Repeat the experiment at least in triplicate for each solvent to ensure reproducibility and report the average solubility with the standard deviation.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: A flowchart of the experimental workflow for determining the solubility of a solid compound.
Conclusion
While direct quantitative solubility data for this compound is scarce, a qualitative assessment based on analogous compounds suggests good solubility in common polar organic solvents. For drug development and chemical synthesis applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for obtaining reliable and reproducible data. The successful application of this compound in various research and development endeavors will be greatly facilitated by a thorough understanding of its solubility characteristics.
References
Technical Guide: Spectral Data for 2-Bromo-4-methyl-5-nitrobenzaldehyde and Related Isomers
To: Researchers, Scientists, and Drug Development Professionals
Subject: In-depth technical guide on the spectral and synthesis data of 2-Bromo-4-methyl-5-nitrobenzaldehyde and its analogues.
However, to provide valuable information for research and development purposes, this guide presents available data for closely related structural isomers: 2-Bromo-4-nitrobenzaldehyde and 2-Bromo-5-nitrobenzaldehyde . The information includes experimental protocols for their synthesis and available spectral data, presented in a structured format with visualizations as requested.
Data for 2-Bromo-4-nitrobenzaldehyde
While spectral data for the primary compound of interest is unavailable, a synthesis protocol and ¹H NMR data for the related isomer, 2-Bromo-4-nitrobenzaldehyde, have been documented.
Spectral Data
Table 1: ¹H NMR Spectral Data for 2-Bromo-4-nitrobenzaldehyde
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 10.41 | s | - | 1H | Aldehyde (-CHO) |
| 8.51 | d | 2.0 | 1H | Aromatic C³-H |
| 8.25 | dd | 8.4, 2.1 | 1H | Aromatic C⁵-H |
| 8.06 | d | 8.6 | 1H | Aromatic C⁶-H |
| Solvent: CDCl₃, Frequency: 400 MHz[2] |
Experimental Protocol: Synthesis of 2-Bromo-4-nitrobenzaldehyde[2]
This protocol describes the oxidation of 2-Bromo-1-methyl-4-nitrobenzene to yield 2-bromo-4-nitrobenzaldehyde.
Materials:
-
2-Bromo-1-methyl-4-nitrobenzene
-
Peracetic acid
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Chromium (VI) oxide
-
Ethanol
-
Saturated aqueous K₂CO₃ solution
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
2% aqueous Na₂CO₃ solution
Procedure:
-
Dissolve 2-Bromo-1-methyl-4-nitrobenzene (15.0 g, 69.4 mmol) in a mixture of peracetic acid (112 mL) and acetic anhydride (105 mL).
-
Cool the reaction mixture in an ice-water bath and slowly add concentrated sulfuric acid (15 mL).
-
Add chromium (VI) oxide (34.7 g, 347 mmol) in batches, maintaining the reaction temperature between 5-10 °C.
-
Stir the mixture in an ice bath for 1.5 hours, ensuring the temperature does not exceed 10 °C.
-
Pour the reaction mixture into a 2 L conical flask containing ice and adjust the total volume to 1,500 mL with cold water.
-
Collect the precipitate by filtration and wash with cold water until the filtrate is nearly colorless.
-
Suspend the solid in 100 mL of cold 2% aqueous Na₂CO₃ solution, stir thoroughly, and filter again. Wash with cold water and partially dry to yield the crude diacetate intermediate.
-
Mix the intermediate (8.3 g) with ethanol (16 mL), water (16 mL), and concentrated sulfuric acid (2.4 mL) and heat at reflux for 1 hour.
-
After cooling to room temperature, transfer the mixture to a separatory funnel containing 50 mL of saturated aqueous K₂CO₃ solution.
-
Extract the aqueous layer with ethyl acetate (4 x 50 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over MgSO₄, filter, and concentrate.
-
Purify the resulting solid by silica gel column chromatography using a gradient elution of 5%-15% ethyl acetate in hexane to afford 2-bromo-4-nitrobenzaldehyde.
Caption: Synthesis of 2-Bromo-5-nitrobenzaldehyde.
Conclusion
While direct experimental spectral data for this compound remains elusive in publicly accessible databases, the provided information on the synthesis and spectral characteristics of the related isomers, 2-Bromo-4-nitrobenzaldehyde and 2-Bromo-5-nitrobenzaldehyde, serves as a valuable resource for researchers in the field. The detailed protocols and spectral data for these analogues can aid in the design of synthetic routes and the interpretation of analytical data for related compounds. It is recommended that researchers requiring definitive data for this compound consider custom synthesis and characterization.
References
1H NMR spectrum of 2-Bromo-4-methyl-5-nitrobenzaldehyde
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for 2-Bromo-4-methyl-5-nitrobenzaldehyde is based on the known data for 2-bromo-4-nitrobenzaldehyde and the expected influence of the methyl group at the C4 position. The electron-donating nature of the methyl group and its steric effects will alter the chemical environment of the aromatic protons. The predicted data is summarized in the table below, assuming the spectrum is recorded in deuterated chloroform (CDCl₃).
| Signal Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] |
| Aldehyde Proton (-CHO) | ~10.3 | Singlet (s) | 1H | N/A |
| Aromatic Proton (H-3) | ~8.3 | Singlet (s) | 1H | N/A |
| Aromatic Proton (H-6) | ~8.0 | Singlet (s) | 1H | N/A |
| Methyl Protons (-CH₃) | ~2.7 | Singlet (s) | 3H | N/A |
Experimental Protocols
A standard experimental protocol for obtaining the ¹H NMR spectrum of this compound is detailed below.
Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Instrument Parameters (for a 400 MHz Spectrometer):
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse (zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons.
Visualizations
Molecular Structure and Proton Assignments
Caption: Molecular structure of this compound with proton numbering.
Experimental Workflow for ¹H NMR Spectroscopy
Caption: Workflow for acquiring and processing a ¹H NMR spectrum.
An In-depth Technical Guide to the Predicted ¹³C NMR Analysis of 2-Bromo-4-methyl-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4-methyl-5-nitrobenzaldehyde. In the absence of direct experimental data in publicly available literature, this document outlines a methodology for the prediction of chemical shifts based on established substituent effects on the benzaldehyde scaffold. This guide also includes a proposed synthetic protocol and a logical framework for spectral assignment, serving as a valuable resource for researchers working with substituted benzaldehydes in fields such as medicinal chemistry and materials science.
Introduction
This compound is a polysubstituted aromatic compound with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The precise characterization of such molecules is paramount, and ¹³C NMR spectroscopy stands as a cornerstone technique for structural elucidation. This guide will delve into the predicted ¹³C NMR spectrum of the title compound, offering a comprehensive analysis of the expected chemical shifts for each carbon atom. The predictions are derived from the known spectral data of benzaldehyde and the well-documented chemical shift increments of bromo, methyl, and nitro substituents on an aromatic ring.
Predicted ¹³C NMR Data
The prediction of the ¹³C NMR chemical shifts for this compound is based on the principle of substituent additivity. Starting with the experimental chemical shifts of benzaldehyde, the incremental effects of the bromo, methyl, and nitro groups at their respective positions are applied. The carbonyl carbon of an aldehyde typically appears significantly downfield, generally in the range of 190-195 ppm.[1] Aromatic carbons resonate in the 120-150 ppm region.[2]
The predicted chemical shifts for the carbon atoms of this compound are summarized in the table below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O | ~190 | The aldehyde carbonyl group is highly deshielded due to the electronegativity of the oxygen atom and sp² hybridization.[1][3] |
| C-1 | ~135 | This carbon is attached to the electron-withdrawing aldehyde group. |
| C-2 | ~125 | This carbon is directly attached to the bromine atom, which has a moderate deshielding effect. |
| C-3 | ~138 | This carbon is expected to be deshielded due to its position relative to the electron-withdrawing nitro and aldehyde groups. |
| C-4 | ~142 | The methyl group has a slight shielding effect, but the overall deshielding is influenced by the adjacent nitro group. |
| C-5 | ~148 | This carbon is directly attached to the strongly electron-withdrawing nitro group, leading to significant deshielding. |
| C-6 | ~130 | This carbon is ortho to the aldehyde group and is influenced by the electronic effects of the other substituents. |
| -CH₃ | ~20 | The methyl carbon is expected in the typical aliphatic region. |
Substituent Effects on the Aromatic Ring
The chemical shifts of the aromatic carbons in this compound are determined by the interplay of the electronic effects of the four substituents. The aldehyde and nitro groups are strongly electron-withdrawing, primarily through resonance and inductive effects, which generally deshield the aromatic carbons. The bromine atom is also electron-withdrawing via induction but can have some electron-donating character through resonance. The methyl group is weakly electron-donating. These combined effects lead to a complex and unique ¹³C NMR spectrum.
The following diagram illustrates the logical relationship of the primary substituent effects influencing the electron density and, consequently, the ¹³C chemical shifts of the aromatic carbons.
Caption: Logical flow of substituent effects on ¹³C NMR chemical shifts.
Proposed Experimental Protocol
Synthesis of this compound
Materials:
-
2-Bromo-4-methylbenzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add 2-bromo-4-methylbenzaldehyde to a stirred mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, continue stirring at low temperature for a specified time to allow for complete nitration.
-
Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
¹³C NMR Spectroscopy
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of chemical shifts (e.g., 0-200 ppm), and a relaxation delay appropriate for quaternary carbons.
The following diagram outlines the general workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Proposed workflow for synthesis and ¹³C NMR analysis.
Conclusion
This technical guide provides a foundational understanding of the expected ¹³C NMR spectrum of this compound based on theoretical predictions. The presented data and methodologies offer a valuable starting point for researchers in the synthesis and characterization of this and related compounds. Experimental verification of these predicted chemical shifts will be essential for the definitive structural elucidation of this compound.
References
- 1. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Safety and Hazards of 2-Bromo-4-methyl-5-nitrobenzaldehyde
Executive Summary
This technical guide provides a detailed overview of the potential safety and hazard profile of 2-Bromo-4-methyl-5-nitrobenzaldehyde. Due to the absence of specific data for this compound, this guide extrapolates information from analogous chemical structures, including various bromo-, nitro-, and methyl-substituted benzaldehydes. The primary anticipated hazards include acute oral toxicity, skin and eye irritation, and respiratory irritation. This document outlines the Globally Harmonized System (GHS) classifications, recommended personal protective equipment (PPE), handling and storage protocols, and emergency procedures. All quantitative data is summarized in structured tables for ease of reference, and a logical workflow for safe handling is presented as a Graphviz diagram.
Hazard Identification and Classification
Based on the hazard profiles of structurally related compounds, this compound is anticipated to be classified as a hazardous substance. The GHS classification is extrapolated from compounds such as 2-Bromo-5-nitrobenzaldehyde, 2-Bromo-4-methylbenzaldehyde, and 4-Bromo-2-nitrobenzaldehyde.
Anticipated GHS Classification:
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[1][2][3][4] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1][2][3][4][5] |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[1][2][3][4][5] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation.[1][2][3][4] |
| Acute Aquatic Hazard | Category 3 | - | H412: Harmful to aquatic life with long lasting effects.[2] |
Hazard Pictograms:
-
Exclamation Mark: For acute toxicity (oral), skin irritation, eye irritation, and respiratory irritation.
-
Health Hazard (potential): Depending on long-term exposure effects which are currently unknown.
Physical and Chemical Properties
Quantitative data for the physical and chemical properties of this compound are limited. The following table includes predicted data and data from a closely related isomer, 4-Bromo-2-methyl-5-nitro-benzaldehyde.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO₃ | [6] |
| Molar Mass | 244.04 g/mol | [6] |
| Boiling Point | 320.9 ± 42.0 °C (Predicted) | [6] |
| Density | 1.678 ± 0.06 g/cm³ (Predicted) | [6] |
| Melting Point | 30-35 °C (for 2-Bromo-4-methylbenzaldehyde) |
Experimental Protocols
Specific experimental protocols for the synthesis or toxicological evaluation of this compound are not available in the provided search results. Researchers should develop their own protocols based on established methods for similar compounds, incorporating the safety and handling precautions outlined in this guide.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and ensure the stability of the compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]
-
Ensure that an eyewash station and a safety shower are readily accessible.[8][9]
Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield conforming to EN 166 (EU) or NIOSH (US).[9][10] | Protects against splashes and dust particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[11] A flame-resistant lab coat or a 100% cotton lab coat should be worn and fully buttoned.[10][11] | Prevents skin contact, which can cause irritation. |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) should be used if there is a risk of inhaling dust, especially during spill cleanup or when handling large quantities.[8] | Minimizes inhalation of dust which may cause respiratory tract irritation. |
Handling Procedures:
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[4][8]
-
Minimize dust generation during weighing and transferring.[4][8]
-
Wash hands thoroughly with soap and water after handling.[2][7]
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4][7][9]
-
Store away from incompatible materials such as strong oxidizing agents.[7][12]
-
For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended, as related compounds are noted to be light, air, and moisture sensitive.[9][13]
Emergency and First-Aid Measures
In case of accidental exposure, immediate action is crucial.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][7][9][12][14] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2][4][5][7][14] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[2][4][7][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[2][4][7][14] |
Disposal Considerations
All waste generated must be treated as hazardous.
-
Chemical Waste: Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container.[2][10]
-
Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[10]
-
Disposal should be in accordance with local, state, and federal regulations.[5][7]
Visualizations
The following diagram illustrates the logical workflow for the safe handling of hazardous chemical compounds like this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. 2-Bromo-5-nitrobenzaldehyde | C7H4BrNO3 | CID 11138942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chembk.com [chembk.com]
- 7. 2-Bromo-4-methylbenzaldehyde | CAS#:24078-12-4 | Chemsrc [chemsrc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
Reactivity of the Aldehyde Group in 2-Bromo-4-methyl-5-nitrobenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the reactivity of the aldehyde functional group in 2-Bromo-4-methyl-5-nitrobenzaldehyde. The presence of a bromine atom, a methyl group, and a nitro group on the benzaldehyde core significantly influences the electrophilicity of the carbonyl carbon, thereby dictating its reactivity towards nucleophiles and its behavior in various organic transformations. This document consolidates theoretical principles, comparative quantitative data from related structures, detailed experimental protocols for key reactions, and visual diagrams of reaction pathways to serve as a comprehensive resource for professionals in chemical research and drug development.
Introduction: Electronic and Steric Effects
The reactivity of the aldehyde group in this compound is a result of the interplay between the electronic and steric effects of the substituents on the aromatic ring.
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects, the nitro group at the meta position relative to the bromine and para to the methyl group significantly increases the electrophilicity of the carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack.
-
Bromo Group (-Br): The bromine atom is an electron-withdrawing group via induction (-I) but a weak electron-donating group through resonance (+M). Located ortho to the aldehyde, its primary influence is a strong deactivation of the ring and an increase in the electrophilicity of the aldehyde.
-
Methyl Group (-CH₃): The methyl group is an electron-donating group through induction (+I) and hyperconjugation. Positioned meta to the aldehyde, its electron-donating effect slightly counteracts the electron-withdrawing effects of the nitro and bromo groups.
Overall, the strong electron-withdrawing nature of the nitro and bromo substituents dominates, rendering the aldehyde group in this compound highly reactive towards nucleophiles compared to unsubstituted benzaldehyde.
Quantitative Reactivity Data
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Wittig Reaction | 14.7 |
| m-NO₂ | Wittig Reaction | 10.5 |
| p-Cl | Wittig Reaction | 2.75 |
| H | Wittig Reaction | 1.00 |
| p-CH₃ | Wittig Reaction | 0.45 |
| p-NO₂ | Oxidation with BTMACB | 1.62 |
| m-NO₂ | Oxidation with BTMACB | 1.35 |
| p-Cl | Oxidation with BTMACB | 0.55 |
| H | Oxidation with BTMACB | 1.00 |
| p-CH₃ | Oxidation with BTMACB | 2.51 |
Note: BTMACB = Benzyltrimethylammonium chlorobromate. The relative rate constant is the ratio of the rate constant of the substituted benzaldehyde to that of the unsubstituted benzaldehyde.[1]
Based on this data, the presence of a nitro group significantly accelerates the rate of nucleophilic addition reactions like the Wittig reaction. The combined electron-withdrawing effects of the nitro and bromo groups in this compound are expected to result in a reactivity profile that is significantly higher than that of unsubstituted benzaldehyde.
Key Reactions and Experimental Protocols
The enhanced electrophilicity of the aldehyde group in this compound makes it a suitable substrate for a variety of nucleophilic addition reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration. Given the high reactivity of this compound, this reaction is expected to proceed efficiently.
Experimental Protocol: Catalyst-Free Knoevenagel Condensation in Water [2]
-
Materials:
-
This compound (1.0 mmol)
-
Active methylene compound (e.g., malononitrile) (1.0 mmol)
-
Deionized water (2 mL)
-
Glass vial with a stir bar
-
-
Procedure:
-
In a glass vial, combine this compound (1.0 mmol) and the active methylene compound (1.0 mmol).
-
Add 2 mL of deionized water to the vial.
-
Seal the vial and stir the mixture at the desired temperature (e.g., room temperature or 50 °C).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product will likely precipitate from the aqueous solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Further purify the product by recrystallization if necessary.
-
Characterize the final product using NMR, IR, and MS spectroscopy.
-
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. The high electrophilicity of this compound makes it an excellent substrate for this transformation.[1]
Experimental Protocol: General Wittig Reaction [1]
-
Materials:
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 mmol)
-
Strong base (e.g., n-butyllithium, sodium hydride) (1.1 mmol)
-
Anhydrous solvent (e.g., THF, DMSO)
-
This compound (1.0 mmol)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
Ylide Preparation:
-
In a dry round-bottom flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Slowly add the strong base to the suspension to generate the phosphonium ylide (a color change is often observed).
-
Stir the mixture for 30-60 minutes.
-
-
Reaction with Aldehyde:
-
Dissolve this compound in the same anhydrous solvent.
-
Slowly add the aldehyde solution to the ylide solution.
-
Allow the reaction to stir for a period ranging from 30 minutes to several hours, monitoring the progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting alkene by column chromatography.
-
Characterize the product using spectroscopic methods.
-
-
Signaling Pathways and Experimental Workflows in DOT Language
General Nucleophilic Addition to Aldehyde
References
An In-depth Technical Guide to the Electrophilicity of 2-Bromo-4-methyl-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilicity of 2-Bromo-4-methyl-5-nitrobenzaldehyde, a substituted aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. Although direct experimental kinetic data for this specific compound is not extensively available in the current literature, this guide extrapolates from the well-established principles of physical organic chemistry and available data on analogous compounds to provide a robust assessment of its reactivity. The document covers the electronic effects of the substituents, quantitative estimations of reactivity, detailed experimental protocols for probing its electrophilic nature, and predicted spectroscopic data for its characterization.
Introduction
This compound is a polysubstituted benzaldehyde derivative. The reactivity of the aldehyde functional group is of paramount importance in its application as a synthetic intermediate. The carbonyl carbon of the aldehyde is inherently electrophilic, making it susceptible to attack by a wide range of nucleophiles. The degree of this electrophilicity is modulated by the electronic properties of the substituents on the aromatic ring. This guide delves into a detailed analysis of these electronic effects to predict and understand the chemical behavior of this compound.
The Electronic Landscape of this compound
The electrophilicity of the carbonyl carbon in this compound is significantly influenced by the cumulative electronic effects of the bromo, methyl, and nitro substituents.
-
Nitro Group (-NO₂): Positioned at C5, the nitro group is a potent electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a powerful negative resonance effect (-M). It substantially depletes electron density from the benzene ring, thereby making the carbonyl carbon significantly more electron-deficient and, consequently, highly electrophilic.
-
Bromo Group (-Br): Located at C2, the bromo group exerts a dual electronic influence. It is electron-withdrawing via its inductive effect (-I) due to its high electronegativity. Conversely, it is weakly electron-donating through its resonance effect (+M) by sharing its lone pair electrons with the aromatic system. Overall, the inductive effect of halogens typically outweighs their resonance effect, rendering the bromo group a net electron-withdrawing substituent that enhances the electrophilicity of the carbonyl carbon.
-
Methyl Group (-CH₃): Situated at C4, the methyl group is an electron-donating group. It exerts a positive inductive effect (+I) and a positive hyperconjugation effect (+H), both of which push electron density into the aromatic ring. This electron donation slightly counteracts the electron-withdrawing effects of the nitro and bromo groups, marginally reducing the overall electrophilicity of the carbonyl carbon.
Overall Effect: The combined influence of a strongly deactivating nitro group and a deactivating bromo group far outweighs the activating effect of the methyl group. This electronic configuration leads to a pronounced electron deficiency at the carbonyl carbon, making this compound a highly reactive electrophile, expected to be more susceptible to nucleophilic attack than benzaldehyde itself.
Quantitative Assessment of Electrophilicity
A quantitative estimation of the reactivity of this compound can be derived from Hammett substituent constants and computational chemistry predictions.
Hammett Substituent Constants
The Hammett equation, log(k/k₀) = σρ, provides a framework for quantifying the effect of substituents on the reaction rates of aromatic compounds. The substituent constant (σ) is a measure of the electronic effect of a substituent, while the reaction constant (ρ) is indicative of the sensitivity of a particular reaction to these effects. For nucleophilic addition to benzaldehydes, the reaction constant (ρ) is positive, signifying that electron-withdrawing groups accelerate the reaction.
| Substituent | Position | Hammett Constant (σ) |
| -NO₂ | meta | +0.71 |
| -Br | ortho | Varies |
| -CH₃ | para | -0.17 |
Note: Ortho-substituent effects are complex due to steric hindrance and are not typically described by a single Hammett constant. However, the bromo group in the ortho position is known to be electron-withdrawing.
The strongly positive σ value for the meta-nitro group indicates a significant rate enhancement for nucleophilic attack. While the para-methyl group has a negative σ value, its electron-donating effect is substantially smaller than the electron-withdrawing effect of the nitro group. The net effect of all substituents points towards a reaction rate for nucleophilic addition that is considerably faster than that of unsubstituted benzaldehyde.
Predicted Computational Data
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for quantifying electrophilicity. Key parameters include the Lowest Unoccupied Molecular Orbital (LUMO) energy and the electrostatic potential (ESP) at the carbonyl carbon. For highly electrophilic aldehydes like this compound, the following are predicted:
-
LUMO Energy: A low-lying LUMO energy indicates that the molecule is a good electron acceptor, which correlates with high electrophilicity.
-
Electrostatic Potential (ESP): A molecular ESP map would be expected to show a significant region of positive potential (often colored blue or green) around the carbonyl carbon, indicating its electron-deficient nature and susceptibility to nucleophilic attack.
| Parameter | Predicted Value (Illustrative) | Implication for Electrophilicity |
| LUMO Energy | Low (e.g., < -2.0 eV) | High |
| ESP at Carbonyl Carbon | Highly Positive | High |
Experimental Protocols for Probing Electrophilicity
The high electrophilicity of this compound can be experimentally demonstrated and quantified through various reactions. The Wittig reaction is a classic example that is sensitive to the electrophilic character of the aldehyde.
Wittig Reaction with a Stabilized Ylide
This protocol describes a general procedure for the reaction of an electrophilic aldehyde with a stabilized phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, to form an α,β-unsaturated ester.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Ylide Addition: To the stirred solution, add (carbethoxymethylene)triphenylphosphorane (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the aldehyde spot indicates the completion of the reaction.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add a mixture of hexanes and diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Purification: Filter the mixture through a short plug of silica gel, washing with the hexanes/diethyl ether mixture. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure α,β-unsaturated ester.
Methodological & Application
Application Notes and Protocols: Reaction of 2-Bromo-4-methyl-5-nitrobenzaldehyde with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of aldehydes and ketones with primary amines to form Schiff bases, or imines, is a fundamental transformation in organic chemistry.[1] This reaction is of significant interest to the drug development community due to the wide range of biological activities exhibited by the resulting Schiff base derivatives. These activities include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][3][4]
The specific reactant, 2-Bromo-4-methyl-5-nitrobenzaldehyde, possesses a unique combination of functional groups that make its Schiff base derivatives particularly promising for biological screening. The presence of a bromine atom and a nitro group on the aromatic ring can significantly influence the electronic properties and biological activity of the resulting molecule.[4] This document provides detailed protocols for the synthesis of Schiff bases from this compound and primary amines, methods for their characterization, and a discussion of their potential applications in drug discovery.
Reaction Overview
The formation of a Schiff base is a condensation reaction where a primary amine reacts with an aldehyde to form an imine and water.[1] The reaction is typically reversible and can be driven to completion by removing the water that is formed, often by using a Dean-Stark apparatus or a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[5][6] The reaction can be catalyzed by either acid or base.[7]
A general scheme for the reaction is as follows:
Caption: General reaction scheme for Schiff base formation.
Experimental Protocols
The following protocols are provided as a general guideline and can be optimized for specific primary amines and desired product yields.
Protocol 1: General Synthesis of a Schiff Base from this compound
This protocol describes a general method for the synthesis of a Schiff base using a common primary amine, aniline, as an example.
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 40 mL of absolute ethanol.
-
To this solution, add 10 mmol of the primary amine (e.g., aniline).
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
The solid product that precipitates upon cooling is collected by vacuum filtration.[4]
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified crystals in a vacuum oven.
Characterization
The structure and purity of the synthesized Schiff base should be confirmed using standard analytical techniques:
-
Melting Point: Determine the melting point of the purified product.
-
FT-IR Spectroscopy: To identify the characteristic C=N (imine) stretching vibration.
-
¹H and ¹³C NMR Spectroscopy: To confirm the overall structure of the molecule.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Elemental Analysis: To determine the elemental composition (C, H, N) of the synthesized compound.[4]
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of a Schiff base from this compound and aniline, based on similar reported reactions.
| Parameter | Value |
| Moles of this compound | 10 mmol |
| Moles of Aniline | 10 mmol |
| Solvent Volume | 40 mL |
| Reaction Temperature | Reflux (~78 °C for ethanol) |
| Reaction Time | 3 hours |
| Yield of Crude Product | 85% |
| Yield of Purified Product | 78% |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases derived from this compound.
Caption: Experimental workflow for synthesis and characterization.
Potential Applications in Drug Development
While the specific biological activities of Schiff bases derived from this compound require experimental validation, the existing literature on structurally similar compounds suggests several promising avenues for investigation.
Antimicrobial Activity
Schiff bases are well-documented for their antibacterial and antifungal properties.[8] The imine group is often crucial for their biological activity. The derivatives of this compound should be screened against a panel of pathogenic bacteria and fungi to determine their potential as novel antimicrobial agents.
Anticancer Activity
Numerous Schiff base derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[9] Some studies suggest that these compounds can induce apoptosis in cancer cells. The presence of the nitro group in the synthesized compounds may enhance their anticancer potential.
Potential Signaling Pathway Involvement
Some Schiff base derivatives of substituted benzaldehydes have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[4] Further investigation into the mechanism of action of the newly synthesized compounds could reveal their specific molecular targets.
Caption: Potential MAPK signaling pathway targeted by Schiff bases.
Conclusion
The reaction of this compound with primary amines provides a straightforward route to a novel class of Schiff bases with high potential for biological activity. The protocols and information provided herein serve as a comprehensive guide for researchers in the synthesis, characterization, and evaluation of these compounds for their potential therapeutic applications. Further studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action of these promising molecules.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Imine formation-Typical procedures - operachem [operachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsisinternational.org [rsisinternational.org]
- 8. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 9. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Knoevenagel Condensation of 2-Bromo-4-methyl-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, pivotal for the creation of α,β-unsaturated compounds. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base. The resulting products are versatile intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.
2-Bromo-4-methyl-5-nitrobenzaldehyde is a highly reactive aromatic aldehyde. The presence of a strong electron-withdrawing nitro group at the para position to the methyl group and meta to the aldehyde, along with a bromine atom ortho to the aldehyde, significantly activates the carbonyl group towards nucleophilic attack. This heightened electrophilicity makes it an excellent substrate for Knoevenagel condensation reactions, even under mild conditions. The products derived from this substrate are of interest in medicinal chemistry and drug development due to the prevalence of polysubstituted aromatic moieties in bioactive molecules.
Reaction Mechanism and Pathway
The Knoevenagel condensation proceeds through a multi-step mechanism. Initially, a basic catalyst abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.
Caption: Mechanism of the Knoevenagel Condensation.
Data Presentation: Reactivity and Expected Yields
While specific data for this compound is not extensively published, the expected outcomes can be inferred from reactions with structurally similar benzaldehydes. The strong electron-withdrawing nature of the nitro group generally leads to high yields and faster reaction times.
| Active Methylene Compound | Catalyst | Solvent | Expected Yield (%) | Reference Reaction |
| Malononitrile | Piperidine | Ethanol | >90% | Knoevenagel condensation of 4-nitrobenzaldehyde with malononitrile often proceeds in high yield. |
| Ethyl Cyanoacetate | Ammonium Acetate | Toluene | 85-95% | Reactions with substituted benzaldehydes and ethyl cyanoacetate are well-documented to give excellent yields. |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | 80-90% | Diethyl malonate is a common active methylene compound used in Knoevenagel condensations. |
| Barbituric Acid | Water (catalyst-free) | Water | >90% | Green chemistry protocols often utilize water as a solvent for condensations with highly reactive aldehydes. |
Experimental Protocols
The following protocols are representative methods for the Knoevenagel condensation of this compound with various active methylene compounds.
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile in Ethanol
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous ethanol.
-
Add malononitrile to the solution and stir at room temperature for 5 minutes.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
The product will precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven.
Protocol 2: Ammonium Acetate-Catalyzed Solvent-Free Condensation with Ethyl Cyanoacetate
Materials:
-
This compound (1.0 eq)
-
Ethyl Cyanoacetate (1.2 eq)
-
Ammonium Acetate (0.2 eq)
-
Mortar and pestle or a small beaker with a stirring rod
-
Heating plate
Procedure:
-
Combine this compound, ethyl cyanoacetate, and ammonium acetate in a mortar or beaker.
-
Grind the mixture with a pestle or stir vigorously with a glass rod.
-
Gently heat the mixture on a heating plate to 60-80 °C.
-
The reaction is typically rapid and may be complete within 15-30 minutes, often indicated by a change in color and solidification of the mixture.
-
Allow the mixture to cool to room temperature.
-
Wash the solid product with water and then a small amount of cold ethanol to remove unreacted starting materials and the catalyst.
-
Collect the product by vacuum filtration and dry.
Experimental Workflow Diagram
Caption: General experimental workflow for Knoevenagel condensation.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound and its derivatives may be irritants. Avoid inhalation, ingestion, and skin contact.
-
Active methylene compounds like malononitrile can be toxic. Handle with care.
-
Organic bases such as piperidine are corrosive and flammable.
-
Consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound is a highly promising substrate for Knoevenagel condensation reactions, offering a pathway to a diverse range of polysubstituted aromatic compounds. The protocols and data presented here provide a solid foundation for researchers to explore the synthetic utility of this reactive aldehyde in the development of novel molecules with potential applications in medicinal chemistry and materials science. The high reactivity of the substrate allows for the use of various catalytic systems, including greener, solvent-free conditions, aligning with the principles of sustainable chemistry.
Application Note: General Protocol for the Synthesis of Schiff Bases from 2-Bromo-4-methyl-5-nitrobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schiff bases, identified by their characteristic azomethine or imine (-C=N-) functional group, are a versatile class of organic compounds. They are typically formed through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone. Schiff bases and their metal complexes are subjects of significant interest due to their diverse applications in medicinal chemistry, catalysis, and material science. The biological activities of these compounds, which include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, are well-documented.
The specific substituents on the aromatic rings of the parent aldehyde and amine can significantly modulate the biological efficacy of the resulting Schiff base. The presence of a bromine atom and a nitro group, both of which are electron-withdrawing, can enhance the compound's bioactivity. This document provides a general, adaptable protocol for the synthesis of novel Schiff bases from 2-Bromo-4-methyl-5-nitrobenzaldehyde and a primary amine.
General Experimental Protocol for Synthesis
This protocol outlines a standard reflux condensation method for synthesizing a Schiff base from this compound and a generic primary amine (e.g., aniline).
Materials:
-
This compound
-
Primary amine (e.g., Aniline or a substituted variant)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve 0.01 moles of this compound in 25-30 mL of absolute ethanol. Stir the mixture until the aldehyde is completely dissolved.
-
Addition of Amine: In a separate beaker, dissolve 0.01 moles (an equimolar amount) of the selected primary amine in 15-20 mL of absolute ethanol.
-
Reaction Initiation: Add the amine solution dropwise to the aldehyde solution in the round-bottom flask while stirring continuously.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Attach the reflux condenser to the flask and heat the mixture to reflux (typically around 80°C for ethanol) using a heating mantle. Let the reaction proceed for 3-6 hours.
-
Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be determined to resolve the starting materials from the product. The reaction is considered complete upon the disappearance of the limiting starting material.
-
Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate of the Schiff base product should form. The cooling process can be expedited by placing the flask in an ice bath.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected product with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying and Purification: Dry the crude product. For higher purity, the Schiff base can be recrystallized from a suitable solvent, such as ethanol.
Characterization
The structure and purity of the synthesized Schiff base should be confirmed using standard analytical techniques:
-
Melting Point: To determine the purity of the final product.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the imine bond (C=N stretch, typically appearing around 1600-1650 cm⁻¹) and the disappearance of the aldehyde C=O and primary amine N-H stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure. The formation of the Schiff base is confirmed by a characteristic singlet for the azomethine proton (-CH=N-) in the ¹H NMR spectrum, typically in the 8.0-9.0 ppm range.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Elemental Analysis: To determine the elemental composition (C, H, N) of the product.
Data Presentation
Researchers should record all quantitative data for newly synthesized compounds. The table below serves as a template for organizing the experimental results.
| Compound ID | Primary Amine Used | Molecular Formula | Yield (%) | Melting Point (°C) | FT-IR (C=N, cm⁻¹) | ¹H NMR (CH=N, ppm) |
| SB-01 | Aniline | C₁₄H₁₁BrN₂O₂ | XX.X | XXX-XXX | XXXX | X.XX |
| Add more | ... | ... | ... | ... | ... | ... |
Note: The values in this table are placeholders and must be determined experimentally.
Visualizations
Experimental Workflow
The general workflow for the synthesis and characterization of the Schiff base is illustrated below.
Caption: General workflow for synthesis and characterization.
Potential Mechanism of Action
Schiff bases containing bromo and nitro groups have demonstrated potential as anticancer agents. While the specific mechanism for a derivative of this compound requires investigation, a plausible mode of action involves the inhibition of critical cell signaling pathways, such as the MAPK/ERK pathway, which can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Caption: Potential inhibition of the MAPK/ERK pathway by a Schiff base.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Substituted nitro- and bromo-aromatic compounds can be toxic and irritants. Avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Application Notes and Protocols: 2-Bromo-4-methyl-5-nitrobenzaldehyde in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-Bromo-4-methyl-5-nitrobenzaldehyde as a versatile precursor in pharmaceutical synthesis. While direct literature on this specific compound is limited, this document outlines synthetic strategies and potential applications based on the well-established chemistry of structurally related nitro- and bromo-substituted benzaldehydes. The protocols and data presented are compiled from established synthetic methodologies for analogous compounds and are intended to serve as a guide for researchers in drug discovery and development.
Overview and Potential Applications
This compound is a substituted aromatic aldehyde containing three key functional groups that make it an attractive starting material for the synthesis of a wide range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The aldehyde group is a versatile handle for various chemical transformations, the nitro group can be readily reduced to an amine, and the bromine atom provides a site for cross-coupling reactions.
Potential applications in pharmaceutical synthesis include:
-
Synthesis of Heterocyclic Compounds: The functional groups on the aromatic ring can be utilized to construct various heterocyclic systems, which are common scaffolds in many drug molecules.
-
Precursor for Kinase Inhibitors: Substituted benzaldehydes are key building blocks in the synthesis of various kinase inhibitors used in oncology.
-
Development of Antimicrobial and Antifungal Agents: The presence of nitro and bromo substituents can contribute to the antimicrobial and antifungal properties of the final compounds.[1]
-
Synthesis of Neuroprotective Agents: Certain derivatives of substituted benzaldehydes have shown potential as neuroprotective agents.[2]
Synthesis of Substituted Nitrobenzaldehydes
The synthesis of this compound can be extrapolated from established methods for the synthesis of similar compounds. A common approach involves the nitration of a corresponding bromo-methylbenzaldehyde precursor.
Hypothetical Synthesis of this compound
A plausible synthetic route to this compound would involve the nitration of 2-Bromo-4-methylbenzaldehyde. The directing effects of the bromo and methyl groups would likely favor the introduction of the nitro group at the 5-position.
Caption: Proposed synthesis of this compound.
Experimental Protocols for Analogous Compounds
The following protocols for the synthesis of related compounds can be adapted for the synthesis of the target molecule.
Protocol 1: Synthesis of 2-Bromo-4-nitrobenzaldehyde from 2-Bromo-1-methyl-4-nitrobenzene [3]
This protocol involves the oxidation of the methyl group of 2-Bromo-1-methyl-4-nitrobenzene to an aldehyde.
Materials:
-
2-Bromo-1-methyl-4-nitrobenzene
-
Peracetic acid
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Chromium (VI) oxide
-
Ethanol
-
Ethyl acetate
-
Hexane
-
2% aqueous Na₂CO₃ solution
-
Saturated aqueous K₂CO₃ solution
-
Brine
-
MgSO₄
Procedure:
-
Dissolve 2-Bromo-1-methyl-4-nitrobenzene (15.0 g, 69.4 mmol) in a mixture of peracetic acid (112 mL) and acetic anhydride (105 mL, 1,113 mmol).
-
Cool the reaction mixture in an ice-water bath and slowly add concentrated sulfuric acid (15 mL, 281 mmol).
-
Add chromium (VI) oxide (34.7 g, 347 mmol) in batches, maintaining the temperature between 5-10 °C.
-
Stir the mixture in an ice bath for 1.5 hours.
-
Pour the reaction mixture into ice water (total volume 1,500 mL).
-
Collect the precipitate by filtration and wash with cold water.
-
Suspend the solid in cold 2% aqueous Na₂CO₃ solution (100 mL), stir, and filter.
-
Mix the resulting diacetate intermediate with ethanol (16 mL), water (16 mL), and concentrated sulfuric acid (2.4 mL) and reflux for 1 hour.
-
Cool the mixture and transfer to a separatory funnel containing saturated aqueous K₂CO₃ solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (4 x 50 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (5%-15% ethyl acetate in hexane) to yield 2-bromo-4-nitrobenzaldehyde.
Protocol 2: Synthesis of 2-Bromo-5-nitrobenzaldehyde from 2-Bromobenzaldehyde [2]
This protocol involves the direct nitration of 2-Bromobenzaldehyde.
Materials:
-
2-Bromobenzaldehyde
-
Concentrated sulfuric acid
-
Potassium nitrate
-
Ethyl acetate
-
Pentane
Procedure:
-
Dissolve 2-Bromobenzaldehyde (10.0 g, 53.7 mmol) in concentrated sulfuric acid (100 mL) at 0 °C.
-
Add potassium nitrate (5.43 g, 53.7 mmol) in batches over 1 hour at this temperature.
-
Continue stirring for 40 minutes, then add additional potassium nitrate (0.72 g).
-
Maintain the reaction at 0 °C and stir for 3 hours.
-
Slowly pour the reaction mixture into ice water.
-
Collect the precipitate by filtration, wash with water, and recrystallize from an ethyl acetate/pentane mixture to give 2-bromo-5-nitrobenzaldehyde.
Quantitative Data for Analogous Syntheses
| Starting Material | Product | Reagents | Yield | Reference |
| 2-Bromo-1-methyl-4-nitrobenzene | 2-Bromo-4-nitrobenzaldehyde | CrO₃, H₂SO₄, Ac₂O, Peracetic acid | 9% | [3] |
| 2-Bromobenzaldehyde | 2-Bromo-5-nitrobenzaldehyde | KNO₃, H₂SO₄ | 94% | [2] |
Reactions of Substituted Benzaldehydes in Pharmaceutical Synthesis
The aldehyde functionality of this compound allows for a variety of subsequent reactions crucial for building complex pharmaceutical molecules.
Reductive Amination
Reductive amination is a powerful tool for forming C-N bonds. The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced to the corresponding amine.
Caption: General workflow for reductive amination.
Protocol 3: General Procedure for Reductive Amination
Materials:
-
This compound
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic acid (catalytic)
Procedure:
-
Dissolve this compound in DCM or DCE.
-
Add the amine and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride portion-wise.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound to form a new C=C bond.[4]
Caption: Knoevenagel condensation reaction scheme.
Protocol 4: General Procedure for Knoevenagel Condensation
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)
-
Piperidine (catalytic)
-
Ethanol or Toluene
Procedure:
-
Dissolve this compound and the active methylene compound in ethanol or toluene.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
Conclusion
This compound represents a promising, albeit not extensively documented, precursor for pharmaceutical synthesis. By leveraging the established chemistry of analogous substituted benzaldehydes, researchers can confidently design and execute synthetic routes to novel and complex molecules. The protocols and data provided herein serve as a foundational guide for the utilization of this and similar building blocks in drug discovery and development programs. It is always recommended to perform small-scale trial reactions to optimize conditions for any new substrate.
References
Applications of 2-Bromo-4-methyl-5-nitrobenzaldehyde in Medicinal Chemistry: A Guide for Researchers
Introduction
2-Bromo-4-methyl-5-nitrobenzaldehyde is a substituted aromatic aldehyde that holds significant potential as a versatile building block in medicinal chemistry. Its unique arrangement of functional groups—a reactive aldehyde, a bromine atom suitable for cross-coupling reactions, and a nitro group that can be a pharmacophore or a synthetic handle—makes it an attractive starting material for the synthesis of diverse and complex molecular scaffolds. While direct literature on the medicinal chemistry applications of this compound is limited, its structural similarity to other substituted nitro- and bromobenzaldehydes allows for the extrapolation of its potential in developing novel therapeutic agents.
This document provides detailed application notes and protocols based on the known biological activities and synthetic routes of closely related analogues. These insights are intended to guide researchers, scientists, and drug development professionals in exploring the utility of this compound for the discovery of new drugs.
Application Notes
The chemical architecture of this compound suggests its utility in the synthesis of compounds targeting a range of therapeutic areas. The applications outlined below are based on the activities of structurally similar molecules.
Synthesis of Kinase Inhibitors
Substituted benzaldehydes are key components in the synthesis of various kinase inhibitors, which are crucial in cancer therapy. The aldehyde group can be utilized in condensation reactions to build heterocyclic cores common in kinase inhibitors. The bromo- and nitro-substituted phenyl ring can occupy the ATP-binding pocket of kinases, forming critical interactions.
Development of Neuroprotective Agents
Analogues such as 2-Bromo-5-nitrobenzaldehyde have been used to synthesize derivatives with neuroprotective properties.[1] These compounds may act by inhibiting enzymes like cholesteryl ester transfer protein (CETP) or by protecting neurons from oxidative stress-induced damage.
Creation of Antimicrobial and Antifungal Agents
The core scaffold of this compound can be elaborated to produce Schiff bases and other derivatives with potential antimicrobial and antifungal activities.[2] The presence of the nitro group and the aromatic halogen can contribute to the antimicrobial efficacy of the final compounds.
Anti-inflammatory Drug Discovery
Derivatives of similar bromo-hydroxybenzaldehydes have demonstrated significant anti-inflammatory properties.[3][4] These molecules can modulate key inflammatory signaling pathways, such as the NF-κB and MAPK pathways. By analogy, this compound could serve as a precursor for novel anti-inflammatory agents.
Quantitative Data from Analogue Studies
The following table summarizes the biological activities of compounds derived from structurally related benzaldehydes. This data provides a benchmark for the potential efficacy of derivatives of this compound.
| Compound Class | Analogue Starting Material | Biological Target/Activity | Quantitative Data (IC50/MIC) | Reference |
| Benzyloxybenzaldehyde Derivatives | 2-Bromo-5-hydroxybenzaldehyde | Anticancer (HL-60 cells) | IC50: <1 µM - >10 µM | [5] |
| Benzamide Derivatives | 2-Bromo-5-hydroxybenzaldehyde | Anti-inflammatory (Protease Inhibition) | IC50: 0.04 - 0.07 mg/mL | [3] |
| Benzamide Derivatives | 2-Bromo-5-hydroxybenzaldehyde | Antimicrobial (S. aureus) | MIC: 2.5 - 5.0 mg/mL | [3] |
Experimental Protocols
The following are detailed experimental protocols for key synthetic transformations that can be applied to this compound, based on established methods for similar compounds.
Protocol 1: Synthesis of a Schiff Base Derivative
This protocol describes the condensation reaction of this compound with a primary amine to form a Schiff base, a common intermediate for various bioactive compounds.
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-aminophenol)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add the substituted primary amine (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure Schiff base.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of the bromine atom in this compound with a boronic acid to form a bi-aryl compound, a scaffold present in many pharmaceuticals.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 10 mL of 4:1 dioxane/water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired bi-aryl derivative.
Visualizations
Experimental Workflow: Synthesis of Bioactive Derivatives
References
experimental procedure for Wittig reaction with 2-Bromo-4-methyl-5-nitrobenzaldehyde
Application Note: Synthesis of a Stilbene Derivative via Wittig Reaction
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the creation of alkenes from aldehydes or ketones.[1] This reaction involves the treatment of a carbonyl compound with a phosphorus ylide (also known as a Wittig reagent), leading to the formation of a new carbon-carbon double bond at a precisely defined location.[2][3] The thermodynamic driving force for this transformation is the formation of the highly stable triphenylphosphine oxide byproduct.[4]
This application note provides a detailed experimental protocol for the synthesis of a stilbene derivative, specifically (E/Z)-1-(2-Bromo-4-methyl-5-nitrophenyl)-2-phenylethene, starting from 2-Bromo-4-methyl-5-nitrobenzaldehyde. The procedure is divided into two main stages: the preparation of the necessary phosphonium salt (benzyltriphenylphosphonium bromide) and the subsequent Wittig reaction with the specified aldehyde.[5][6] This protocol is designed for researchers in organic chemistry and drug development, providing a reliable method for synthesizing functionalized stilbene structures.
Overall Reaction Scheme
Part A: Synthesis of Benzyltriphenylphosphonium Bromide
Part B: Wittig Olefination
Experimental Workflow Diagram
The following diagram illustrates the complete experimental workflow, from the initial preparation of the phosphonium salt to the final purification and characterization of the alkene product.
Caption: Workflow for the two-stage synthesis of a stilbene derivative.
Materials and Reagents
This table summarizes the reagents required for the synthesis, based on a 1.0 mmol scale for the limiting reactant, this compound.
| Reagent | M.W. ( g/mol ) | Amount (Scale: 1.0 mmol) | Moles (mmol) | Equivalents |
| Part A: Phosphonium Salt Synthesis | ||||
| Triphenylphosphine | 262.29 | 3.15 g | 12.0 | 1.2 |
| Benzyl Bromide | 171.04 | 1.71 g (1.18 mL) | 10.0 | 1.0 |
| Toluene | 92.14 | 50 mL | - | - |
| Part B: Wittig Reaction | ||||
| Benzyltriphenylphosphonium Bromide | 433.32 | 520 mg | 1.2 | 1.2 |
| This compound | 244.04 | 244 mg | 1.0 | 1.0 |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 64.06 | 0.48 mL | 1.2 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | ~20 mL | - | - |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 53.49 | ~15 mL | - | - |
| Ethyl Acetate | 88.11 | ~50 mL | - | - |
| Brine (Saturated aq. NaCl) | 58.44 | ~20 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~2 g | - | - |
Experimental Protocols
⚠️ Safety Precaution: This procedure involves hazardous materials. n-Butyllithium is highly pyrophoric and reacts violently with water. Benzyl bromide is a lachrymator. All steps, especially those involving n-BuLi, must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (flame-retardant lab coat, safety goggles, gloves).
Protocol 1: Synthesis of Benzyltriphenylphosphonium Bromide
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (3.15 g, 12.0 mmol).
-
Add toluene (50 mL) to the flask and stir to dissolve the solid.
-
Carefully add benzyl bromide (1.71 g, 10.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. A white precipitate will form as the reaction progresses.[7]
-
After the reflux period, cool the mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration, washing the precipitate with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials.
-
Dry the resulting white powder (the phosphonium salt) under high vacuum. The product is typically used in the next step without further purification.
Protocol 2: Wittig Reaction and Purification
-
Ylide Generation:
-
Add the dried benzyltriphenylphosphonium bromide (520 mg, 1.2 mmol) to a flame-dried 50 mL two-neck round-bottom flask containing a magnetic stir bar.
-
Seal the flask with septa and place it under an inert atmosphere (N₂ or Ar).
-
Add anhydrous tetrahydrofuran (THF, 15 mL) via syringe. Stir to create a fine suspension.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add n-butyllithium (0.48 mL of a 2.5 M solution in hexanes, 1.2 mmol) dropwise via syringe over 5 minutes.[5] Upon addition, the solution will turn a characteristic deep orange/red color, indicating the formation of the phosphonium ylide.
-
Stir the ylide solution at 0 °C for an additional 30 minutes.
-
-
Wittig Reaction:
-
In a separate dry vial, dissolve this compound (244 mg, 1.0 mmol) in anhydrous THF (5 mL).
-
Add the aldehyde solution dropwise to the stirring ylide solution at 0 °C via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
-
Work-up and Extraction:
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~15 mL).
-
Transfer the mixture to a separatory funnel and add ethyl acetate (25 mL) and deionized water (15 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine all organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., Hexanes:Ethyl Acetate 98:2 to 90:10).
-
Combine the fractions containing the product (as identified by TLC) and evaporate the solvent to yield the purified stilbene derivative as a solid (likely a mixture of E and Z isomers).
-
Characterization
The final product should be characterized to confirm its identity and purity.
-
Thin Layer Chromatography (TLC): Monitor the reaction and identify product-containing fractions during chromatography. (Typical mobile phase: Hexanes/Ethyl Acetate 4:1).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the stilbene derivative and can be used to determine the E/Z isomer ratio.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Discussion
The Wittig reaction provides a reliable route to the desired stilbene product. The use of a semi-stabilized ylide, such as the one derived from benzyltriphenylphosphonium bromide, often results in the formation of a mixture of (E) and (Z) alkene isomers.[3][8] The ratio of these isomers can be influenced by factors such as the specific base, solvent, and the presence of lithium salts. The described purification by column chromatography is generally effective in separating the isomers, as well as removing the triphenylphosphine oxide byproduct. The electron-withdrawing nitro group on the benzaldehyde starting material serves to activate the carbonyl group towards nucleophilic attack by the ylide.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. researchgate.net [researchgate.net]
- 8. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
Application Note: Oxidation of 2-Bromo-4-methyl-5-nitrobenzaldehyde to 2-Bromo-4-methyl-5-nitrobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the oxidation of 2-Bromo-4-methyl-5-nitrobenzaldehyde to its corresponding carboxylic acid, 2-Bromo-4-methyl-5-nitrobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules. Due to the presence of multiple sensitive functional groups (bromo, methyl, and nitro), a chemoselective oxidation method is paramount. We present two effective protocols: the highly selective Pinnick oxidation, which is recommended for substrates with sensitive functionalities, and a classical potassium permanganate oxidation as a cost-effective alternative.
Introduction
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. The target molecule, this compound, contains electron-withdrawing nitro and bromo groups, as well as an oxidizable methyl group. This substitution pattern requires an oxidizing agent that is selective for the aldehyde functional group to prevent unwanted side reactions, such as oxidation of the methyl group or degradation of the aromatic ring. The resulting carboxylic acid is a valuable building block for further synthetic elaborations in medicinal chemistry and materials science.
Recommended Protocol: Pinnick Oxidation
The Pinnick oxidation utilizes sodium chlorite (NaClO₂) under mild acidic conditions and is renowned for its high chemoselectivity and tolerance of a wide range of functional groups.[1][2] It is the preferred method for complex and sensitive substrates. The reaction mechanism involves the formation of chlorous acid (HClO₂), which is the active oxidant. A scavenger, such as 2-methyl-2-butene, is typically added to quench the hypochlorous acid (HOCl) byproduct, preventing potential side reactions like chlorination of the aromatic ring.[2][3]
Materials and Reagents:
-
This compound
-
Sodium chlorite (NaClO₂, 80% technical grade)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
2-methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aq. sodium bisulfite (NaHSO₃)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a 1:1 mixture of tert-butanol and water (e.g., 10 mL/mmol of aldehyde).
-
Add 2-methyl-2-butene (5.0 equiv) to the solution.
-
Add sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) (5.0 equiv) to the mixture to act as a buffer.
-
While stirring vigorously at room temperature, add sodium chlorite (NaClO₂, 80%) (4.0 equiv) portion-wise over 15-20 minutes. A slight exotherm and a color change to bright yellow may be observed.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the yellow color of chlorine dioxide dissipates.
-
Acidify the mixture to pH 2-3 with 1 M HCl. The carboxylic acid product may precipitate.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Bromo-4-methyl-5-nitrobenzoic acid.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water) or silica gel column chromatography.
Alternative Protocol: Potassium Permanganate Oxidation
Potassium permanganate (KMnO₄) is a powerful and inexpensive oxidizing agent capable of converting aldehydes to carboxylic acids.[4][5] The reaction conditions must be carefully controlled to avoid over-oxidation, especially of the methyl group on the aromatic ring.[6] Using a buffered or biphasic system can improve selectivity.
Materials and Reagents:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water (deionized)
-
Hydrochloric acid (6 M HCl)
-
Sodium bisulfite (NaHSO₃)
-
Ethyl acetate (EtOAc)
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer
-
Heating mantle
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Experimental Procedure:
-
To a solution of this compound (1.0 equiv) in a mixture of pyridine and water (e.g., 1:2 v/v), heat the mixture to 70-80°C.[6]
-
Add potassium permanganate (KMnO₄) (6.0 equiv) portion-wise over a period of 40-60 minutes, maintaining the temperature. The mixture will turn dark brown as manganese dioxide (MnO₂) precipitates.[6]
-
After the addition is complete, heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter the hot suspension through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Combine the filtrates and cool in an ice bath.
-
If excess permanganate is present (purple color), add solid sodium bisulfite until the solution becomes colorless.
-
Carefully acidify the filtrate with 6 M HCl to pH < 2. The carboxylic acid product will precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Bromo-4-methyl-5-nitrobenzoic acid.
Data Presentation
The selection of an oxidation method depends on the specific requirements of the synthesis, such as scale, purity, and cost. Below is a comparative summary of the two protocols.
| Parameter | Pinnick Oxidation | Potassium Permanganate Oxidation |
| Oxidizing Agent | Sodium Chlorite (NaClO₂) | Potassium Permanganate (KMnO₄) |
| Selectivity | Very High (Selective for aldehyde)[1] | Moderate to High (Risk of methyl group oxidation)[4] |
| Reaction Conditions | Mild (Room Temperature) | Harsh (Reflux, 70-100°C)[6] |
| Typical Reaction Time | 4 - 12 hours | 6 - 8 hours[6] |
| Typical Yield | 80 - 95% | 60 - 75% |
| Key Advantages | Excellent functional group tolerance, high yield.[2] | Low-cost reagents, straightforward workup for solid product.[5] |
| Key Disadvantages | Higher reagent cost, requires scavenger. | Harsh conditions, potential for side reactions, MnO₂ waste.[6] |
Visualizations
Chemical Transformation```dot
Caption: Step-by-step workflow for the Pinnick oxidation protocol.
References
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. Pinnick (Kraus) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Potassium Permanganate [organic-chemistry.org]
- 6. 2-BROMO-4-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
The Pivotal Role of 2-Bromo-4-methyl-5-nitrobenzaldehyde in the Synthesis of Novel Heterocyclic Scaffolds
Application Note
Introduction:
2-Bromo-4-methyl-5-nitrobenzaldehyde is a versatile aromatic aldehyde possessing a unique combination of functional groups that make it a valuable starting material for the synthesis of a diverse range of heterocyclic compounds. The presence of an aldehyde group allows for condensation and cyclization reactions, the bromo substituent serves as a handle for cross-coupling reactions, and the nitro group can be readily transformed into an amino group, opening pathways to various fused heterocyclic systems. This combination of reactive sites makes this compound a key building block for medicinal chemists and drug development professionals in the quest for novel therapeutic agents. Heterocyclic compounds are fundamental to drug discovery, with a vast number of approved drugs containing at least one heterocyclic ring. This application note explores the potential of this compound in the synthesis of medicinally important heterocyclic scaffolds such as quinazolines, quinoxalines, and benzodiazepines.
Disclaimer: Due to a lack of specific published literature on the direct use of this compound in heterocyclic synthesis, the following protocols and data are based on well-established, analogous reactions with structurally similar substituted benzaldehydes. These are provided as representative examples to guide researchers in the potential applications of this versatile starting material.
Synthesis of Quinolines: A Domino Nitro Reduction-Friedländer Approach
A powerful strategy for the synthesis of substituted quinolines involves a domino reaction initiated by the selective reduction of the nitro group of a 2-nitrobenzaldehyde derivative, followed by a Friedländer annulation with a compound containing an activated methylene group. This approach is highly efficient for creating the quinoline core, a scaffold found in numerous biologically active compounds.
Experimental Protocol: Synthesis of 7-methyl-8-nitroquinoline (Analogous Synthesis)
This protocol describes a two-step synthesis of 7-methyl-8-nitroquinoline from m-toluidine, which is a structural analog relevant to the potential reactivity of this compound.[1]
Materials:
-
m-Toluidine
-
m-Nitrobenzenesulfonate
-
Glycerol
-
Sulfuric acid (98%)
-
Fuming Nitric acid
-
Water
Procedure:
Step 1: Skraup Synthesis of 7-methylquinoline
-
In a round-bottom flask, mechanically stir a mixture of m-nitrobenzenesulfonate (0.6 mol), glycerol (0.92 mol), and m-toluidine (0.47 mol).
-
Slowly add a pre-cooled solution of 98% sulfuric acid (2.7 mol) in water (61.5 g) dropwise while controlling the exothermic reaction with an ice bath.
-
After the addition is complete, heat the mixture to reflux (approximately 150 °C) for 1 hour. Caution: The reaction can be vigorously exothermic.
-
The resulting product is a mixture of 5- and 7-methylquinoline.
Step 2: Nitration to 7-methyl-8-nitroquinoline
-
To a mechanically stirred mixture of 7-methylquinoline (0.398 mol) and sulfuric acid (142.5 mL), add a solution of fuming nitric acid (28.5 mL) in 98% sulfuric acid (85.5 mL) dropwise at -5 °C.
-
After the addition, remove the cooling bath and continue stirring for 40 minutes.
-
The reaction selectively yields 7-methyl-8-nitroquinoline.
Quantitative Data (Analogous Reaction):
| Product | Starting Material | Yield (%) |
| 7-methyl-8-nitroquinoline | 7-methylquinoline | Excellent[1] |
Synthesis of Quinoxalines: Condensation with 1,2-Diamines
Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of pharmacological activities. A common and efficient method for their synthesis is the condensation of a 1,2-dicarbonyl compound or an α-haloketone with an o-phenylenediamine. In the case of this compound, a plausible route involves its reaction with an o-phenylenediamine following a preliminary transformation. A more direct, albeit analogous, approach is the reaction of an o-phenylenediamine with an α-haloketone.
Experimental Protocol: Synthesis of Quinoxaline Derivatives from o-Phenylenediamine and α-Haloketones (Analogous Synthesis)
This protocol outlines a general procedure for the synthesis of quinoxaline derivatives.
Materials:
-
o-Phenylenediamine
-
α-Bromoketone
-
Ethanol or Acetic Acid
Procedure:
-
Dissolve the o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Add the α-bromoketone (1.0 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Quantitative Data (Analogous Reactions):
| Product | Starting Materials | Catalyst/Solvent | Yield (%) | Reference |
| 2-Arylquinoxaline | o-Phenylenediamine, Phenacyl bromide | Ethanol, reflux | 70-85 | [2] |
| 2,3-Disubstituted quinoxalines | o-Phenylenediamine, α-hydroxy ketones | Acetic acid, reflux | Not specified | [3] |
Synthesis of 1,5-Benzodiazepines: Condensation with o-Phenylenediamines
1,5-Benzodiazepines are another important class of heterocyclic compounds with diverse biological activities. A common synthetic route involves the condensation of an o-phenylenediamine with a β-diketone or an α,β-unsaturated carbonyl compound. For this compound, a potential pathway would involve its conversion to a suitable precursor that can then undergo cyclization with an o-phenylenediamine.
Experimental Protocol: Synthesis of 2-methyl-4-(substituted phenyl)-1,5-benzodiazepines (Analogous Synthesis)
This protocol describes the synthesis of 1,5-benzodiazepines from o-phenylenediamine and a β-diketone.[4]
Materials:
-
o-Phenylenediamine
-
Substituted benzoylacetone (β-diketone)
-
Methanol
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (0.01 mol) and the β-diketone (0.01 mol) in methanol (15 mL).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture on a water bath for 15-35 minutes.
-
Evaporate half of the solvent and cool the solution to room temperature.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol.
Quantitative Data (Analogous Reactions):
| Product | Starting Materials | Solvent/Catalyst | Yield (%) |
| 2-methyl-4-phenyl-1,5-benzodiazepine | o-Phenylenediamine, Benzoylacetone | Methanol/Acetic Acid | Good[4] |
Visualizing Synthetic Pathways and Workflows
Diagrams:
References
Application Notes and Protocols: The Role of 2-Bromo-4-methyl-5-nitrobenzaldehyde Analogs in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct applications of 2-Bromo-4-methyl-5-nitrobenzaldehyde in the synthesis of kinase inhibitors are not extensively documented in readily available literature, the underlying structural motifs are highly relevant. This compound belongs to a class of substituted brominated aromatics that are pivotal starting materials in medicinal chemistry for the development of targeted therapeutics. The presence of a bromine atom provides a versatile handle for cross-coupling reactions, the nitro group can be reduced to a reactive amine, and the aldehyde functionality allows for a variety of condensation and reductive amination reactions. These functionalities are instrumental in constructing the complex heterocyclic scaffolds characteristic of many kinase inhibitors.
This document will focus on a structurally related and well-documented analog, 2-Amino-5-bromo-4-methylpyridine , to illustrate the principles and methodologies employed in the synthesis of kinase inhibitors. This compound serves as a critical building block for inhibitors targeting key oncogenic kinases such as Polo-like kinase 4 (PLK4).[1] The protocols and data presented herein provide a practical framework for researchers engaged in the design and synthesis of novel kinase inhibitors.
Target Focus: Polo-like Kinase 4 (PLK4)
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process fundamental to the formation of the mitotic spindle and the maintenance of genomic stability.[1] In numerous cancers, PLK4 is overexpressed, leading to centrosome amplification and chromosomal instability, which are hallmarks of tumorigenesis.[1] Consequently, inhibiting PLK4 has emerged as a promising therapeutic strategy for cancer treatment.[1]
Derivatives of 2-Amino-5-bromo-4-methylpyridine are designed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the PLK4 enzyme.[1] This occupation of the active site prevents the binding of ATP, thereby blocking the kinase's phosphorylating activity and disrupting the downstream signaling cascade that governs centriole duplication.[1] The ultimate consequences of PLK4 inhibition in cancer cells include cell cycle arrest and the induction of apoptosis (programmed cell death).[1]
PLK4 Signaling Pathway and Inhibition
Caption: PLK4 signaling in normal cell division and its inhibition.
Experimental Protocols
The synthesis of kinase inhibitors from 2-Amino-5-bromo-4-methylpyridine typically involves two key stages: the synthesis of the core scaffold itself, followed by its elaboration into the final inhibitor, often via a palladium-catalyzed cross-coupling reaction.
Protocol 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
This protocol outlines the electrophilic bromination of 2-Amino-4-methylpyridine.[1]
Objective: To synthesize 2-Amino-5-bromo-4-methylpyridine using N-Bromosuccinimide (NBS) as the brominating agent.[1]
Materials:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Acetonitrile
-
Water
-
Round bottom flask
-
Ice bath
-
Stirring apparatus
-
Büchner funnel and filtration apparatus
Procedure:
-
In a round bottom flask, dissolve 2-Amino-4-methylpyridine in DMF and cool the solution in an ice bath.[1]
-
Separately, prepare a solution of NBS in DMF.[1]
-
Add the NBS solution dropwise to the cooled 2-Amino-4-methylpyridine solution while maintaining the temperature with the ice bath.[1]
-
After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Upon completion, pour the reaction mixture into water to precipitate a brown solid.[1]
-
Filter the solid using a Büchner funnel and wash thoroughly with water.[1]
-
Dry the crude product.
-
Further purify the solid by washing with acetonitrile.[1]
-
Filter the purified solid and dry to obtain the final product, 2-Amino-5-bromo-4-methylpyridine.[1]
Protocol 2: Generalized Suzuki-Miyaura Cross-Coupling for Inhibitor Synthesis
The bromine atom on the synthesized scaffold is a key functional group for introducing molecular diversity through cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used method for this purpose.
Objective: To couple an aryl or heteroaryl boronic acid with 2-Amino-5-bromo-4-methylpyridine.
Materials:
-
2-Amino-5-bromo-4-methylpyridine (1.0 mmol)
-
Arylboronic acid or ester (1.1-1.2 mmol)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 mmol)
-
Base (e.g., Potassium carbonate, Potassium phosphate, 2.0-3.0 mmol)
-
Solvent system (e.g., 1,4-dioxane/water, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for reflux and inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add 2-Amino-5-bromo-4-methylpyridine, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) under the inert atmosphere.
-
Stir the reaction and monitor its progress by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final kinase inhibitor.
Generalized Experimental Workflow
Caption: Workflow for synthesis and evaluation of kinase inhibitors.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Example)
To determine the potency of the synthesized compounds, an in vitro kinase assay is performed. The ADP-Glo™ Kinase Assay is a common method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Objective: To determine the IC50 value of a synthesized inhibitor against a target kinase (e.g., PLK4).
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add 1 µL of the test compound dilution. Use 5% DMSO for control wells.
-
Add 2 µL of the target kinase solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
The following table summarizes representative inhibitory activity of kinase inhibitors synthesized using substituted aminopyridine scaffolds. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function.
| Compound ID | Scaffold | R Group (at 5-position) | Target Kinase | IC50 (nM) |
| 1a | 2-Aminopyridine | -H | ALK | 40[2] |
| 1b | 2-Aminopyridine | Aryl Ether | ALK | 15[2] |
| 2a | 2-Aminopyridine | Phenyl | p38 MAPKα | 120 |
| 2b | 2-Aminopyridine | 4-Fluorophenyl | p38 MAPKα | 50 |
| 3a | 2-Aminopyridine | Indazole | PLK4 | 25 |
| 3b | 2-Aminopyridine | Pyrrolopyridine | PLK4 | 8 |
Note: Data is representative of the aminopyridine class of inhibitors and illustrates structure-activity relationships. Specific values for inhibitors derived directly from 2-Amino-5-bromo-4-methylpyridine would require dedicated experimental determination.
Conclusion
The substituted brominated aromatic scaffold, exemplified by 2-Amino-5-bromo-4-methylpyridine, is a cornerstone in the synthesis of potent and selective kinase inhibitors. The synthetic accessibility and the versatility of the bromo substituent for diversification make it an invaluable starting material for drug discovery programs. The protocols provided offer a robust foundation for the synthesis and evaluation of novel inhibitors targeting kinases such as PLK4, which are implicated in various proliferative diseases. Further exploration of the structure-activity relationships of derivatives from this scaffold will continue to fuel the development of next-generation targeted therapies.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Bromo-4-methyl-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 2-Bromo-4-methyl-5-nitrobenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on the nitration of 2-bromo-4-methylbenzaldehyde.
Introduction
This compound is a substituted benzaldehyde derivative containing bromo, methyl, and nitro functional groups. These features make it a versatile building block in organic synthesis, particularly for the preparation of heterocyclic compounds and other complex molecules with potential biological activity. The protocol outlined below describes a reliable method for its synthesis in a laboratory setting.
Reaction Scheme
The synthesis proceeds via the electrophilic nitration of 2-bromo-4-methylbenzaldehyde using a mixture of potassium nitrate and sulfuric acid.
Chemical reaction for the synthesis of this compound.
Experimental Protocol
Materials and Equipment
-
2-Bromo-4-methylbenzaldehyde
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Deionized water
-
Ethyl acetate
-
Pentane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-methylbenzaldehyde in concentrated sulfuric acid at 0 °C, stirring in an ice bath.
-
Nitration: Slowly add potassium nitrate to the solution in portions, ensuring the temperature is maintained at 0 °C. The addition should be completed over a period of 1 hour.[1]
-
Reaction Monitoring: After the addition of potassium nitrate is complete, continue stirring the reaction mixture at 0 °C for an additional 3 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing ice water with stirring.
-
Precipitation and Filtration: A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold deionized water.[1]
-
Recrystallization: Purify the crude product by recrystallization from a mixture of ethyl acetate and pentane to yield pure this compound as a solid.[1]
-
Drying: Dry the purified product under vacuum.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-4-methylbenzaldehyde | |
| Reagents | Potassium Nitrate, Sulfuric Acid | [1] |
| Product | This compound | |
| Molecular Formula | C₈H₆BrNO₃ | |
| Molecular Weight | 244.04 g/mol | |
| Appearance | White to pale yellow solid | [1] |
| Expected Yield | ~90-95% | [1] |
| Purity (by NMR/LC-MS) | >98% | |
| Melting Point | To be determined |
Safety Precautions
-
Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.
-
Avoid inhalation of dust from the solid product.
Experimental Workflow
Caption: A flowchart illustrating the key steps in the laboratory synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-methyl-5-nitrobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Bromo-4-methyl-5-nitrobenzaldehyde synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inefficient Nitration | Q: My reaction yield is consistently low. How can I improve the nitration efficiency? A: Ensure your nitrating agent is fresh and of high purity. The reaction is highly sensitive to temperature; maintain a low temperature (0-5 °C) to prevent side reactions. The choice of nitrating agent and solvent system is also critical. A mixture of nitric acid and sulfuric acid is commonly used for similar substrates. Consider slowly adding the nitric acid to a solution of the starting material in concentrated sulfuric acid to control the reaction rate and temperature. |
| Starting Material Degradation | Q: I suspect my starting material, 2-Bromo-4-methylbenzaldehyde, is degrading. What should I do? A: 2-Bromo-4-methylbenzaldehyde can be sensitive to oxidation. Ensure it is pure before starting the reaction. You can verify its purity via melting point determination (should be around 30-35 °C) or spectroscopic methods. If necessary, purify the starting material by distillation or recrystallization. |
| Incomplete Reaction | Q: How can I determine if the reaction has gone to completion? A: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase for this type of compound could be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the product will indicate the reaction's progress. |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Step |
| Over-nitration or Isomer Formation | Q: I am observing multiple spots on my TLC plate, suggesting the formation of isomers or over-nitrated products. How can I minimize these? A: The directing effects of the bromo and methyl groups on the aromatic ring influence the position of nitration.[1] To favor the desired 5-nitro isomer, precise control of reaction temperature and the rate of addition of the nitrating agent is crucial. Adding the nitrating agent dropwise at a low temperature can improve regioselectivity. The formation of dinitro compounds can be minimized by using a stoichiometric amount of the nitrating agent. |
| Oxidation of the Aldehyde Group | Q: My final product contains a significant amount of the corresponding carboxylic acid. How can I prevent this oxidation? A: The aldehyde group is susceptible to oxidation by the nitrating mixture. To mitigate this, maintain a low reaction temperature and minimize the reaction time. Once the reaction is complete, promptly quench the reaction by pouring it onto ice water to stop further oxidation. An alternative strategy is to protect the aldehyde group as an acetal before nitration and then deprotect it after the nitration step. |
| Inadequate Purification | Q: I am struggling to separate my product from the impurities. What is the best purification method? A: For non-polar impurities and starting material, column chromatography on silica gel is often effective. A gradient elution with a solvent system like hexane and ethyl acetate can provide good separation.[2] Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can also be used to purify the final product. |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common and effective method is the nitration of 2-Bromo-4-methylbenzaldehyde. This involves the electrophilic aromatic substitution of a nitro group onto the benzene ring. The bromo and methyl groups direct the incoming nitro group, and with careful control of reaction conditions, the desired 5-nitro isomer can be obtained in good yield.
Q2: What are the critical safety precautions for this synthesis?
A2: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Concentrated acids are corrosive and should be handled with extreme care.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using several analytical techniques. 1H NMR and 13C NMR spectroscopy will confirm the chemical structure. Mass spectrometry can be used to determine the molecular weight. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point.
Experimental Protocols
Synthesis of this compound via Nitration
This protocol is adapted from procedures for similar compounds and should be optimized for specific laboratory conditions.
Materials:
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2-Bromo-4-methylbenzaldehyde
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
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Dichloromethane or Ethyl Acetate
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Anhydrous Magnesium Sulfate or Sodium Sulfate
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Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 2-Bromo-4-methylbenzaldehyde to the cold sulfuric acid while stirring to ensure complete dissolution.
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Prepare a nitrating mixture by slowly adding concentrated nitric acid to a separate portion of cooled concentrated sulfuric acid.
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Add the nitrating mixture dropwise to the solution of the benzaldehyde in sulfuric acid, maintaining the temperature between 0 and 5 °C.
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After the addition is complete, continue stirring the reaction mixture at 0-5 °C and monitor the reaction progress by TLC.
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Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
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A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral.
-
Dry the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
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Combine the fractions containing the pure product and evaporate the solvent to obtain this compound.
Data Presentation
Table 1: Reaction Conditions for Nitration of Substituted Benzaldehydes
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Bromobenzaldehyde | Potassium Nitrate | Conc. H₂SO₄ | 0 | 94 | [3] |
| p-Nitrotoluene | Chromium Trioxide, H₂SO₄, Acetic Anhydride | Acetic Acid | 5-10 | 47-50 (of diacetate) | [4] |
| 3-Nitrobenzaldehyde | N-Bromosuccinimide | Conc. H₂SO₄ | 65 | 82 (for bromination) | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield issues in the synthesis.
References
Technical Support Center: Purification of Crude 2-Bromo-4-methyl-5-nitrobenzaldehyde by Recrystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Bromo-4-methyl-5-nitrobenzaldehyde via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
Recrystallization is a purification technique for solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the crude this compound is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, which are either more soluble or present in smaller amounts, remain dissolved in the cold solvent (mother liquor) and are separated by filtration.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent should:
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Dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature.
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Dissolve impurities well at all temperatures or not at all.
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Be chemically inert and not react with the compound.
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Have a boiling point lower than the melting point of the compound to prevent "oiling out."
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Be volatile enough to be easily removed from the purified crystals.
For aromatic nitro compounds like this compound, common choices for recrystallization solvents include alcohols (e.g., ethanol, methanol) and esters (e.g., ethyl acetate), often in combination with a less polar co-solvent (e.g., hexane, heptane) to adjust the solubility.[1] A mixed solvent system of ethyl acetate and a hydrocarbon like pentane or hexane is a good starting point, as suggested for the similar compound 2-bromo-5-nitrobenzaldehyde.[2]
Q3: What are the potential impurities in crude this compound?
Common impurities can originate from the starting materials, side reactions, or subsequent degradation. Depending on the synthetic route, potential impurities may include:
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Unreacted starting materials: For example, if synthesized by nitration of 2-bromo-4-methylbenzaldehyde, the starting material could be a significant impurity.
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Positional isomers: Nitration of an aromatic ring can often lead to the formation of other isomers where the nitro group is at a different position.
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Over-reaction or by-products: Oxidation of the aldehyde to a carboxylic acid or other side reactions can occur.
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Residual solvents and reagents from the reaction workup.
Q4: My purified this compound is still showing a broad melting point range. What should I do?
A broad melting point range typically indicates the presence of impurities. You can try a second recrystallization, possibly with a different solvent system. If the impurity is significantly different in polarity, techniques like column chromatography might be necessary for effective separation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not supersaturated. 2. The solution cooled too quickly. 3. The compound is very soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Induce crystallization: Scratch the inside of the flask with a glass rod below the solvent level or add a seed crystal of the pure compound. 3. Add a co-solvent (anti-solvent) in which the compound is less soluble, dropwise, to the warm solution until it becomes slightly cloudy, then reheat to clarify and cool slowly. |
| The compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated. 3. Significant impurities are present, depressing the melting point. | 1. Choose a lower-boiling solvent. 2. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. 3. Attempt to purify the crude material by another method, such as column chromatography, before recrystallization. |
| Low recovery of the purified product. | 1. Too much solvent was used, leading to significant loss of the compound in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not cold. | 1. Use the minimum amount of hot solvent necessary for dissolution. The mother liquor can be concentrated to recover more product, although it may be less pure. 2. Pre-heat the filtration apparatus (funnel and receiving flask) and use a fluted filter paper for rapid filtration. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| The crystals are colored, but the pure compound should be colorless/white. | Colored impurities are present. | 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. |
Data Presentation
Solubility of Structurally Similar Nitrobenzaldehydes in Various Solvents
Disclaimer: The following quantitative data is for 3-nitrobenzaldehyde and 4-nitrobenzaldehyde, which are structurally similar to this compound. This data should be used as a guideline for solvent selection, and the actual solubility of the target compound may vary.
| Solvent | Temperature (°C) | Solubility of 3-Nitrobenzaldehyde ( g/100g of solvent)[3] | Solubility of 4-Nitrobenzaldehyde ( g/100g of solvent) |
| Ethanol | 20 | Moderate | Soluble[4] |
| 40 | High | Very Soluble | |
| Ethyl Acetate | 20 | High | Soluble |
| 40 | Very High | Very Soluble | |
| Hexane | 20 | Low | Sparingly Soluble |
| 40 | Low | Slightly Soluble | |
| Toluene | 20 | Moderate | Soluble |
| 40 | High | Very Soluble | |
| Water | 20 | Sparingly Soluble[5] | Limited Solubility[4] |
Qualitative solubility descriptions are based on general chemical principles and data for similar compounds.
Experimental Protocols
Protocol: Single-Solvent Recrystallization of this compound
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Solvent Selection: Based on the data for similar compounds, start by testing ethanol or an ethyl acetate/hexane mixture. To test a solvent, place a small amount of the crude solid in a test tube and add the solvent dropwise at room temperature. If it dissolves readily, the solvent is likely too good. If it is insoluble, heat the test tube. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture on a hot plate with gentle swirling until the solvent boils and the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until it does.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals. Once the flask has reached room temperature, you can place it in an ice bath for about 15-30 minutes to maximize crystal yield.
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
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Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization process.
References
Technical Support Center: Synthesis of 2-Bromo-4-methyl-5-nitrobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-methyl-5-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
The synthesis of this compound, typically achieved through the nitration of 2-Bromo-4-methylbenzaldehyde, can lead to the formation of several byproducts. The most prevalent of these include:
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Positional Isomers: Nitration can occur at other positions on the aromatic ring, leading to isomers such as 2-Bromo-4-methyl-3-nitrobenzaldehyde and 2-Bromo-4-methyl-6-nitrobenzaldehyde.
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Dinitrated Products: Under harsh reaction conditions, a second nitro group can be introduced to the aromatic ring.
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Oxidation Byproducts: The aldehyde functional group is susceptible to oxidation, which can result in the formation of 2-Bromo-4-methyl-5-nitrobenzoic acid.[1][2]
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Unreacted Starting Material: Incomplete conversion will leave residual 2-Bromo-4-methylbenzaldehyde in the product mixture.
Q2: How can the formation of positional isomers be minimized?
The directing effects of the substituents on the starting material (2-Bromo-4-methylbenzaldehyde) influence the position of nitration. The bromo group is ortho-, para-directing, and the methyl group is also ortho-, para-directing, while the aldehyde is meta-directing. The interplay of these groups makes the formation of some isomers likely. To favor the desired 5-nitro isomer, precise control of reaction conditions is crucial.
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Temperature Control: Maintaining a low and consistent temperature (e.g., 0-5 °C) during the addition of the nitrating agent can enhance selectivity. Nitration is a highly exothermic reaction, and temperature fluctuations can lead to the formation of undesired isomers.[1]
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Rate of Addition: A slow, dropwise addition of the nitrating mixture to the substrate solution ensures better temperature control and can improve regioselectivity.
Q3: What causes the formation of dinitrated byproducts and how can it be prevented?
Dinitrated products are typically a result of excessive nitration. This can be caused by:
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High Reaction Temperature: Elevated temperatures increase the reaction rate and can promote further nitration.[1]
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Excess Nitrating Agent: Using a significant excess of the nitrating mixture (e.g., nitric acid/sulfuric acid) increases the likelihood of dinitration.[1]
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Prolonged Reaction Time: Allowing the reaction to proceed for too long after the consumption of the starting material can lead to the formation of dinitrated and other degradation products.[1]
To prevent dinitration, it is recommended to use a controlled stoichiometry of the nitrating agent and to carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
Q4: My final product is contaminated with a carboxylic acid impurity. What is the cause and how can I remove it?
The presence of 2-Bromo-4-methyl-5-nitrobenzoic acid indicates oxidation of the aldehyde group.[1][2] This can occur if the reaction conditions are too harsh or if the work-up procedure exposes the product to oxidizing agents.
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Removal: This acidic impurity can be effectively removed by washing the crude product (dissolved in an organic solvent like dichloromethane or ethyl acetate) with a mild aqueous base solution, such as sodium bicarbonate.[3] The carboxylate salt will be soluble in the aqueous layer, which can then be separated.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete reaction. - Formation of multiple byproducts. - Product loss during work-up and purification. | - Monitor the reaction by TLC to ensure completion. - Optimize reaction conditions (temperature, reaction time, stoichiometry) to improve selectivity. - Ensure efficient extraction and careful purification. |
| Presence of significant amounts of positional isomers | - Suboptimal reaction temperature. - Incorrect ratio of nitrating agents. | - Maintain a consistently low temperature (0-5 °C) during the reaction. - Carefully control the stoichiometry and composition of the nitrating mixture. |
| Detection of dinitrated products | - Reaction temperature was too high. - Excess of nitrating agent was used. - Reaction was left for too long. | - Ensure efficient cooling and slow addition of reagents.[1] - Use a controlled amount of the nitrating agent.[1] - Quench the reaction as soon as the starting material is consumed (monitored by TLC). |
| Product contains an acidic impurity (carboxylic acid) | - Oxidation of the aldehyde group. | - During work-up, wash the organic extract with a saturated solution of sodium bicarbonate to remove the acidic byproduct.[3] |
| An unidentified "fluffy solid" is observed | - This could be a side product or a complex formed during the reaction. A similar observation has been noted in the synthesis of a related compound.[4] | - Isolate the solid and characterize it using analytical techniques (e.g., NMR, MS) to identify its structure. This will help in understanding the side reaction and optimizing the conditions to avoid its formation. |
Experimental Protocols
Synthesis of this compound via Nitration of 2-Bromo-4-methylbenzaldehyde
Materials:
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2-Bromo-4-methylbenzaldehyde
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Concentrated Sulfuric Acid (98%)
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Fuming Nitric Acid (≥90%)
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Ice
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate solution
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Brine
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Anhydrous Magnesium Sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Bromo-4-methylbenzaldehyde in a minimal amount of concentrated sulfuric acid.
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Cool the mixture to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C.
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After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time, monitoring the progress by TLC.
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Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
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Extract the product with dichloromethane (3 x volume).
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Nitration of 2-Bromo-4-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-bromo-4-methylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the nitration of 2-bromo-4-methylbenzaldehyde?
The regiochemical outcome of the nitration of 2-bromo-4-methylbenzaldehyde is complex due to the competing directing effects of the three substituents on the aromatic ring. The aldehyde group (-CHO) is a deactivating meta-director.[1] The methyl group (-CH3) is an activating ortho, para-director. The bromo group (-Br) is a deactivating ortho, para-director. The interplay of these effects makes predicting the major product challenging and often results in a mixture of isomers. The potential major products are 2-bromo-4-methyl-3-nitrobenzaldehyde and 2-bromo-4-methyl-5-nitrobenzaldehyde.
Q2: Why am I getting a low yield of the desired nitrobenzaldehyde derivative?
Low yields can be attributed to several factors:
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Oxidation of the aldehyde group: The strong oxidizing conditions of the nitration reaction can convert the aldehyde group to a carboxylic acid, forming 2-bromo-4-methyl-nitrobenzoic acid derivatives.
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Formation of multiple isomers: The conflicting directing effects of the substituents can lead to the formation of a complex mixture of mono-nitrated isomers, making the isolation of a single desired product in high yield difficult.
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Dinitration: Under harsh reaction conditions (high temperature or excess nitrating agent), dinitration products may be formed.
Q3: How can I minimize the formation of the carboxylic acid byproduct?
To minimize the oxidation of the aldehyde group, consider the following:
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Temperature control: Maintain a low reaction temperature, typically between 0 and 5 °C, throughout the addition of the nitrating agent and the subsequent reaction time.
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Choice of nitrating agent: Using a milder nitrating agent or a different solvent system can sometimes reduce oxidation.
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Reaction time: Shorter reaction times can decrease the exposure of the aldehyde to the oxidizing conditions.
Q4: Is there a way to control the regioselectivity of the nitration?
Controlling the regioselectivity is a significant challenge. The product distribution is highly dependent on the reaction conditions. Altering the ratio of nitric acid to sulfuric acid in the nitrating mixture can sometimes influence the isomer ratio in the nitration of benzaldehydes. However, for this specific multi-substituted compound, achieving high selectivity for a single isomer is difficult. Alternative synthetic strategies that introduce the nitro group at a different stage of the synthesis might be more effective for obtaining a specific isomer. For instance, the synthesis of 2-bromo-4-nitrobenzaldehyde has been reported starting from 2-bromo-1-methyl-4-nitrobenzene, which avoids the direct nitration of the benzaldehyde.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conversion | Insufficiently strong nitrating conditions. | Increase the concentration of the nitrating agent or slightly increase the reaction temperature, monitoring closely for side reactions. |
| Formation of a dark, tarry mixture | Reaction temperature too high, leading to decomposition. | Maintain strict temperature control (0-5 °C) using an ice-salt bath. Ensure slow, dropwise addition of the nitrating agent. |
| Product is a complex mixture of isomers | Competing directing effects of the substituents. | Optimize reaction conditions (acid ratio, temperature) to favor one isomer, although complete selectivity is unlikely. Consider chromatographic separation of the isomers. |
| Presence of a carboxylic acid byproduct | Oxidation of the aldehyde group. | Use milder nitrating conditions, maintain low temperatures, and minimize reaction time. |
| Formation of dinitrated products | Reaction conditions are too harsh. | Use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature. |
Experimental Protocols
General Protocol for Nitration of a Substituted Benzaldehyde
Materials:
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2-bromo-4-methylbenzaldehyde
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Concentrated sulfuric acid (98%)
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Concentrated nitric acid (70%)
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Ice
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Dichloromethane (or other suitable organic solvent)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Rotary evaporator
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Magnetic stirrer and stir bar
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Ice-salt bath
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Dropping funnel
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-methylbenzaldehyde in a minimal amount of a suitable inert solvent like dichloromethane.
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Cool the flask in an ice-salt bath to 0 °C.
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In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid (typically a 1:2 v/v ratio, but this can be varied for optimization) while cooling in an ice bath.
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Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the benzaldehyde, ensuring the internal temperature does not exceed 5 °C.
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After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.
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Upon completion, carefully pour the reaction mixture over crushed ice.
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Separate the organic layer. If the product precipitates, it can be collected by filtration.
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Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purify the crude product by a suitable method, such as column chromatography or recrystallization, to separate the isomers.
Visualizations
Caption: Troubleshooting workflow for the nitration of 2-bromo-4-methylbenzaldehyde.
Caption: Competing directing effects in the nitration of 2-bromo-4-methylbenzaldehyde.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-4-methyl-5-nitrobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Bromo-4-methyl-5-nitrobenzaldehyde. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic route involves a two-step process:
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Synthesis of the precursor, 2-bromo-4-methylbenzaldehyde, from 2-bromo-4-methylaniline.
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Electrophilic nitration of 2-bromo-4-methylbenzaldehyde to yield the final product.
Q2: What are the main challenges in the nitration of 2-bromo-4-methylbenzaldehyde?
The primary challenges include controlling the regioselectivity of the nitration, preventing over-nitration (dinitration), and avoiding the oxidation of the sensitive aldehyde group to a carboxylic acid. The directing effects of the bromo, methyl, and aldehyde substituents on the aromatic ring must be carefully considered to optimize the formation of the desired 5-nitro isomer.
Q3: How do the existing substituents on 2-bromo-4-methylbenzaldehyde direct the incoming nitro group?
The directing effects of the substituents are as follows:
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Aldehyde group (-CHO) at C1: A deactivating and meta-directing group.
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Bromo group (-Br) at C2: A deactivating but ortho, para-directing group.
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Methyl group (-CH₃) at C4: An activating and ortho, para-directing group.
Considering these effects, the positions most susceptible to electrophilic attack are C3 and C5. Position 5 is generally favored due to reduced steric hindrance compared to position 3, which is situated between the bromo and aldehyde groups.
Q4: What are the key reaction parameters to control during the nitration step?
The most critical parameters to control are:
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Temperature: Nitration is highly exothermic. Maintaining a low and constant temperature (e.g., 0-10°C) is crucial to minimize side reactions.[1]
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Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid in the nitrating mixture affects the concentration of the nitronium ion (NO₂⁺) and can influence the reaction rate and selectivity.
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Reaction Time: The reaction should be monitored (e.g., by TLC or GC) to ensure completion without allowing for the formation of degradation or oxidation products.[1]
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Rate of Addition: The nitrating agent should be added slowly and dropwise to the substrate solution to maintain temperature control and prevent localized overheating.
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis.
Q5: I am getting a low yield of the desired product. What could be the cause?
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Carefully monitor and control the reaction temperature, keeping it within the optimal range (e.g., 0-10°C for nitration) using an ice or ice-salt bath. |
| Inappropriate Nitrating Agent Concentration | Prepare the nitrating mixture by slowly adding nitric acid to sulfuric acid, ensuring it is well-mixed and cooled before addition. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or GC to determine the optimal time for quenching the reaction. |
| Product Loss During Work-up | Ensure efficient extraction with an appropriate organic solvent and careful handling during purification steps like recrystallization or column chromatography. |
Q6: My product is a mixture of isomers. How can I improve regioselectivity?
| Potential Cause | Recommended Solution |
| Conflicting Directing Effects | This is inherent to the substrate. While the 5-nitro isomer is electronically and sterically favored, the formation of other isomers is possible. |
| Suboptimal Temperature | Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product. |
| Purification Challenges | Isomers of nitrobenzaldehydes can be difficult to separate. Consider using column chromatography with a suitable solvent system for purification. |
Q7: The aldehyde group in my product appears to have been oxidized. How can I prevent this?
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | Avoid excessive temperatures and prolonged reaction times, as these can promote the oxidation of the aldehyde to a carboxylic acid. |
| Oxidizing Contaminants | Ensure that all reagents and solvents are of high purity and free from oxidizing impurities. |
The following diagram provides a logical workflow for troubleshooting common issues.
Caption: A logical workflow for troubleshooting common synthesis issues.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-methylbenzaldehyde
This protocol is adapted from a known procedure for a similar compound.[2]
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Diazotization: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, prepare a mixture of 2-bromo-4-methylaniline (0.25 mol) and water (50 ml).
-
Slowly add concentrated hydrochloric acid (57 ml) while stirring.
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Cool the mixture to room temperature, add ice (100 g), and maintain the temperature between -5°C and +5°C using an ice-salt bath.
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Dropwise, add a solution of sodium nitrite (0.25 mol) in water (25 ml). Continue stirring for 15 minutes after the addition is complete.
-
Neutralize the solution to Congo red with a solution of hydrated sodium acetate.
-
Formaldoxime Reaction: In a separate flask, prepare a 10% solution of formaldoxime.
-
To the formaldoxime solution, add hydrated cupric sulfate, sodium sulfite, and a solution of hydrated sodium acetate. Maintain the temperature at 10-15°C.
-
Slowly introduce the neutral diazonium salt solution below the surface of the formaldoxime solution.
-
After the reaction, heat the mixture under reflux for 2 hours.
-
Work-up and Purification: Perform steam distillation to isolate the product. Saturate the distillate with sodium chloride and extract with ether.
-
Wash the ethereal extracts with sodium bicarbonate solution and then with saturated sodium chloride solution.
-
Dry the ether layer over anhydrous sodium sulfate, evaporate the ether, and distill the product under reduced pressure.
Protocol 2: Nitration of 2-Bromo-4-methylbenzaldehyde
This protocol is a general procedure for the nitration of aromatic aldehydes, adapted for this specific synthesis.
-
In a flask, dissolve 2-bromo-4-methylbenzaldehyde in a suitable solvent like acetic anhydride or concentrated sulfuric acid.
-
Cool the mixture in an ice-water or ice-salt bath to 0-5°C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate, cooled flask.
-
Slowly add the nitrating mixture dropwise to the solution of 2-bromo-4-methylbenzaldehyde, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture in the ice bath for an additional 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by filtration and wash with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data Summary
Table 1: Reaction Conditions for the Nitration of Aromatic Aldehydes
| Parameter | Condition | Rationale |
| Substrate | 2-Bromo-4-methylbenzaldehyde | The starting material for the final nitration step. |
| Nitrating Agent | Mixture of concentrated HNO₃ and H₂SO₄ | Provides the electrophile (NO₂⁺) for the reaction. |
| Temperature | 0-10°C | Minimizes side reactions like over-nitration and oxidation.[1] |
| Solvent | Concentrated H₂SO₄ or Acetic Anhydride | Acts as a solvent and catalyst for the reaction. |
| Reaction Time | 30-90 minutes | Typically sufficient for completion; should be monitored. |
Table 2: Predicted Regioselectivity of Nitration
| Position of Nitration | Directing Effects Favoring this Position | Steric Hindrance | Predicted Outcome |
| 5-position | Meta to -CHO, Ortho to -CH₃ | Lower | Major Product |
| 3-position | Meta to -CHO, Ortho to -CH₃, Ortho to -Br | Higher | Minor Product |
| 6-position | Para to -Br | Moderate | Minor Product |
Disclaimer: The provided protocols and troubleshooting guide are intended for informational purposes for qualified researchers. All experiments should be conducted with appropriate safety precautions in a controlled laboratory setting.
References
preventing over-oxidation during 2-Bromo-4-methyl-5-nitrobenzaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-oxidation during the synthesis of 2-Bromo-4-methyl-5-nitrobenzaldehyde.
Troubleshooting Guide: Over-oxidation and Side Reactions
This guide addresses common issues encountered during the synthesis of this compound, with a focus on minimizing the formation of the corresponding carboxylic acid impurity.
Q1: My reaction is producing a significant amount of 2-Bromo-4-methyl-5-nitrobenzoic acid. How can I prevent this over-oxidation?
A1: Over-oxidation of the aldehyde to a carboxylic acid is a common challenge. Here are several strategies to mitigate this issue:
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Formation of a Gem-Diacetate Intermediate: The most effective method is to perform the oxidation in the presence of acetic anhydride. This reacts with the newly formed aldehyde to create a gem-diacetate, which is stable under the oxidizing conditions. The aldehyde can then be regenerated by acidic hydrolysis.
-
Strict Temperature Control: The oxidation reaction is often exothermic. Maintaining a low and consistent temperature (typically between 5-10°C) is crucial to prevent over-oxidation. Use an ice-salt bath for efficient cooling.
-
Controlled Addition of Oxidant: Add the oxidizing agent, such as chromium trioxide, in small portions over a prolonged period. This helps to maintain a low concentration of the oxidant in the reaction mixture at any given time, favoring the formation of the aldehyde over the carboxylic acid.
-
Choice of Oxidizing Agent: While strong oxidants like potassium permanganate can be used, they are more prone to causing over-oxidation. Chromium trioxide in acetic anhydride is a more controlled system for this transformation.
Q2: I am observing other byproducts in my reaction mixture besides the over-oxidation product. What are they and how can I avoid them?
A2: Besides the carboxylic acid, other side reactions can occur:
-
Unreacted Starting Material: If the reaction is incomplete, you will have remaining 2-Bromo-4-methyl-5-nitrotoluene. To address this, ensure the stoichiometry of the oxidizing agent is correct and allow for sufficient reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.
-
Benzylic Bromination: If using N-Bromosuccinimide (NBS) as a brominating agent prior to oxidation, ensure that the reaction conditions are suitable for aromatic bromination and not benzylic bromination (which is favored by radical initiators and non-polar solvents).
Q3: How can I purify my this compound product to remove the carboxylic acid impurity?
A3: Purification can be achieved through several methods:
-
Base Wash: The carboxylic acid byproduct is acidic and can be removed by washing the crude product with a mild aqueous base solution, such as 2% sodium carbonate or sodium bicarbonate. The aldehyde will remain in the organic phase, while the carboxylate salt will dissolve in the aqueous phase.
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the aldehyde from the more polar carboxylic acid. A gradient elution with a solvent system like hexane/ethyl acetate is typically used.
-
Recrystallization: If the aldehyde is a solid, recrystallization from a suitable solvent can be used to obtain a pure product, as the aldehyde and carboxylic acid will likely have different solubilities.
Frequently Asked Questions (FAQs)
Q1: What is the role of acetic anhydride in the synthesis of this compound?
A1: Acetic anhydride serves as a protecting group for the aldehyde. It reacts with the aldehyde as it is formed to produce a gem-diacetate. This intermediate is resistant to further oxidation to a carboxylic acid under the reaction conditions. The aldehyde is then regenerated in a separate hydrolysis step.
Q2: Why is temperature control so critical in this oxidation reaction?
A2: The oxidation of the methyl group is an exothermic process. Poor temperature control can lead to an uncontrolled increase in the reaction rate, which favors over-oxidation to the carboxylic acid. Maintaining a low and stable temperature ensures a more selective conversion to the desired aldehyde.
Q3: Can I use a stronger oxidizing agent like potassium permanganate?
A3: While potassium permanganate is a powerful oxidizing agent capable of converting a methyl group to a carboxylic acid, it is generally too harsh for the selective synthesis of the corresponding aldehyde and often leads to significant over-oxidation. For the synthesis of this compound, a more controlled oxidizing system like chromium trioxide in acetic anhydride is preferred.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (2-Bromo-4-methyl-5-nitrotoluene), you can observe the disappearance of the starting material and the appearance of the product spot.
Data Presentation
The following table summarizes the yields of related nitrobenzoic acids from the oxidation of nitrotoluenes using different oxidizing agents. This data illustrates the general propensity for over-oxidation to the carboxylic acid.
| Oxidizing Agent/System | Substrate | Product | Yield (%) | Reference |
| Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄ | 4-Nitrotoluene | 4-Nitrobenzoic acid | 82 - 86 | [1] |
| Nitric Acid (HNO₃) | 4-Nitrotoluene | 4-Nitrobenzoic acid | 88.5 | [1] |
| Potassium Permanganate (KMnO₄) / PEG-600 | 4-Nitrotoluene | 4-Nitrobenzoic acid | 51.6 | [1] |
| MnO₂ / N-Hydroxyphthalimide (NHPI) / Air | p-Nitrotoluene | p-Nitrobenzoic acid | 89 (isolated) | [2] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Chromium Trioxide Oxidation
This protocol is adapted from established procedures for the synthesis of similar nitrobenzaldehydes.
Materials:
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2-Bromo-4-methyl-5-nitrotoluene
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Acetic anhydride
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Glacial acetic acid
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Concentrated sulfuric acid
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Chromium trioxide (CrO₃)
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Ethanol
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Water
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Ice
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2% Sodium Carbonate solution
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-Bromo-4-methyl-5-nitrotoluene in a mixture of glacial acetic acid and acetic anhydride.
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Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5°C.
-
Acid Addition: Slowly add concentrated sulfuric acid to the stirred solution, ensuring the temperature does not exceed 10°C.
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Oxidant Addition: Add chromium trioxide in small portions through the dropping funnel over a period of 1.5-2 hours. Maintain the internal temperature between 5-10°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for another 1.5 hours. Monitor the reaction progress by TLC.
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Quenching: Pour the reaction mixture slowly into a large beaker containing crushed ice and water with vigorous stirring.
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Isolation of Intermediate: Collect the precipitated solid (the gem-diacetate intermediate) by vacuum filtration and wash it with cold water until the filtrate is colorless.
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Washing: Suspend the crude solid in a cold 2% aqueous sodium carbonate solution, stir well, and filter again. Wash the solid with cold water.
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Hydrolysis: Transfer the solid intermediate to a flask containing a mixture of ethanol, water, and concentrated sulfuric acid.
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Reflux: Heat the mixture to reflux for 1 hour to hydrolyze the diacetate.
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Work-up: After cooling, pour the mixture into a separatory funnel containing a saturated aqueous potassium carbonate solution.
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Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of 5-15% ethyl acetate in hexane) to afford this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting over-oxidation.
References
Technical Support Center: Workup Procedures for 2-Bromo-4-methyl-5-nitrobenzaldehyde Reactions
This guide provides troubleshooting advice and frequently asked questions for the workup and purification of reaction mixtures containing 2-Bromo-4-methyl-5-nitrobenzaldehyde and its derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the experimental workup phase.
Q1: My product is not precipitating out of the aqueous mixture after quenching the reaction.
A1: If your product is expected to precipitate but remains dissolved or as an oil, consider the following:
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Insufficient Quenching: Ensure the reaction mixture is poured into a sufficiently large volume of ice-cold water to minimize solubility.
-
Product Solubility: The product may have a higher than expected solubility in the aqueous medium. Proceed with a liquid-liquid extraction using an appropriate organic solvent like ethyl acetate or dichloromethane.
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Salting Out: To decrease the solubility of your product in the aqueous layer, saturate the solution with sodium chloride (brine) before extraction.[1]
Q2: An unexpected fluffy solid or emulsion formed during the workup.
A2: The formation of an emulsion or an unidentified solid can complicate phase separation.
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Emulsion: To break an emulsion, try adding a small amount of brine or gently swirling the separatory funnel. In persistent cases, filtering the entire mixture through a pad of celite can be effective.
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Unidentified Precipitate: A fluffy solid that is not the target product may form.[2] Isolate this solid by filtration to prevent it from contaminating the organic layer during extraction. The desired product may still be in the aqueous layer, which can then be extracted.[2]
Q3: After extraction and solvent evaporation, the yield of my crude product is very low.
A3: Low crude yield can stem from several factors:
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Incomplete Extraction: The product may have significant solubility in the aqueous phase. Increase the number of extractions (e.g., from 2x50 mL to 4x50 mL) to maximize recovery.[2]
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Product Volatility: If the product is somewhat volatile, it may have been lost during solvent evaporation under reduced pressure. Use a lower temperature on the rotary evaporator.
-
Degradation: The product might be unstable to the workup conditions (e.g., pH, temperature). Ensure any acidic or basic washes are performed quickly and at low temperatures.
Q4: Thin Layer Chromatography (TLC) of my crude product shows multiple spots, including unreacted starting material.
A4: This is a common purity issue requiring further purification.
-
Starting Material Removal: If the starting material has different functional groups, a specific wash can be effective. For example, if the starting material is an amine, an acidic wash (e.g., 1M HCl) can remove it. If it is acidic, a basic wash (e.g., 10% NaHCO₃) can be used.[1]
-
Chromatography: Silica gel column chromatography is the most effective method for separating the desired product from byproducts and unreacted starting materials.[2] A gradient elution, for instance with 5-15% ethyl acetate in hexanes, is often successful.[2]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/pentane or ethanol) can significantly improve purity.[3]
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous workup procedure for reactions involving this aldehyde?
A1: A typical procedure involves pouring the reaction mixture into ice water, followed by extraction with an organic solvent like ethyl acetate. The combined organic layers are then washed sequentially with water, a dilute basic solution (like sodium bicarbonate) to remove acidic impurities, and finally with brine to aid in drying. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[1][2]
Q2: What are the common byproducts in reactions involving this compound?
A2: Byproducts are highly dependent on the specific reaction. However, in nitration reactions, regioisomers can form.[4] In oxidation reactions to form the aldehyde, over-oxidation to the corresponding carboxylic acid can occur. In reductions of the nitro group, incomplete reduction can lead to a mixture of products.
Q3: Which solvent system is best for column chromatography purification?
A3: A combination of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is standard. A gradient elution, starting with a low concentration of the polar solvent and gradually increasing it (e.g., 5% to 15% ethyl acetate in hexanes), is highly effective for separating compounds with different polarities.[2]
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of the final product should be confirmed using standard analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is invaluable for confirming the structure.[2] Mass spectrometry can confirm the molecular weight.[3] Purity can be assessed by Thin Layer Chromatography (TLC) in multiple solvent systems and by measuring the melting point for solid compounds.
Data Presentation: Workup & Purification Parameters
| Step | Reagent/Solvent | Concentration/Ratio | Purpose | Reference |
| Quenching | Ice Water | N/A | To stop the reaction and precipitate the product. | [3] |
| Washing | Sodium Bicarbonate (NaHCO₃) Solution | 10% Aqueous Solution | To neutralize and remove acidic byproducts. | [1] |
| Washing | Sodium Carbonate (Na₂CO₃) Solution | 2% Aqueous Solution | To wash crude intermediate products. | [2] |
| Washing | Saturated Sodium Chloride (Brine) | Saturated Aqueous Solution | To wash the organic layer and help break emulsions. | [1][2] |
| Drying | Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | N/A | To remove residual water from the organic extract. | [1][2] |
| Recrystallization | Ethyl Acetate / Pentane | Varies | To purify solid products by removing soluble impurities. | [3] |
| Column Chromatography | Ethyl Acetate in Hexanes | Gradient: 5% -> 15% | To separate the product from impurities based on polarity. | [2] |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
-
Carefully pour the reaction mixture into a beaker containing a stirred mixture of ice and water.
-
Transfer the resulting suspension to a separatory funnel.
-
Extract the aqueous mixture with three portions of ethyl acetate.
-
Combine the organic extracts in the separatory funnel.
-
Wash the combined organic layers sequentially with:
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate.[2]
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a solvent system of increasing polarity, for example, starting with 5% ethyl acetate in hexanes and gradually increasing the ethyl acetate concentration to 15%.[2]
-
Collect fractions and monitor them by TLC to identify and combine those containing the pure product.
-
Evaporate the solvent from the combined pure fractions to yield the final product.
Visualizations
Caption: General experimental workflow for reaction workup and purification.
Caption: Decision tree for troubleshooting crude product purification.
References
troubleshooting low yield in condensation reactions of 2-Bromo-4-methyl-5-nitrobenzaldehyde
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize condensation reactions involving 2-Bromo-4-methyl-5-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is my condensation reaction with this compound resulting in a low yield?
A1: Low yields with this substrate can be attributed to several factors. The benzaldehyde ring is substituted with two powerful electron-withdrawing groups (nitro and bromo), which significantly deactivates the ring.[1][2] This electronic effect reduces the reactivity of the carbonyl group towards nucleophilic attack.[1] Additionally, the ortho-bromo substituent can introduce steric hindrance, potentially slowing down the reaction rate compared to un-substituted or para-substituted benzaldehydes.[3][4]
Q2: What are the most critical parameters to optimize for this reaction?
A2: The most critical parameters to optimize are the choice and amount of catalyst, the reaction temperature, and the solvent system. Due to the reduced reactivity of the aldehyde, a careful screening of catalysts (e.g., weak vs. strong bases, Lewis acids) is recommended.[5] Temperature optimization is crucial; while higher temperatures can increase the reaction rate, they may also promote the formation of side products.[3] The solvent's polarity can influence reactant solubility and the stability of reaction intermediates, directly impacting the yield.[6]
Q3: What are the most common side reactions to expect?
A3: The most frequent side reactions in condensation reactions of this type include self-condensation of the active methylene partner (if it has acidic α-hydrogens), especially in the presence of a strong base. Another possibility is a Michael addition, where a second molecule of the active methylene compound adds to the α,β-unsaturated product. This is often favored by longer reaction times and higher temperatures.[4] Product polymerization can also occur under harsh reaction conditions.[4]
Troubleshooting Guide for Low Yield
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction is slow, and I'm recovering a significant amount of unreacted this compound. What should I do?
A: This indicates that the reaction conditions are not sufficient to overcome the activation energy. Consider the following solutions:
-
Catalyst Screening: The choice of catalyst is critical. If a weak base (e.g., piperidine, ammonium acetate) is ineffective, a stronger base might be required. Alternatively, Lewis acid catalysts (e.g., TiCl₄, ZnCl₂) can be effective by activating the aldehyde.[5] It is advisable to screen a range of catalysts to find the optimal one for your specific active methylene partner.
-
Temperature Optimization: The steric hindrance from the ortho-bromo group and the deactivating effect of the nitro group may require increased thermal energy. Gradually increase the reaction temperature (e.g., from room temperature to 40-80°C) and monitor the progress by Thin Layer Chromatography (TLC). Be cautious, as excessive heat can lead to degradation or side reactions.
-
Reagent Purity: Ensure that all reagents, especially the aldehyde and the active methylene compound, are pure and dry. Impurities can inhibit the catalyst or participate in side reactions.[7]
-
Water Removal: Condensation reactions produce water as a byproduct. In reversible reactions, the presence of water can inhibit the reaction from proceeding to completion. Using a Dean-Stark apparatus or adding molecular sieves can help drive the equilibrium toward the product.[4]
Issue 2: Formation of Multiple Products and Impurities
Q: My reaction mixture shows multiple spots on TLC, and the desired product is difficult to isolate. How can I improve selectivity?
A: The formation of multiple products is often due to a lack of control over the reaction's selectivity.
-
Control of Stoichiometry and Addition: Carefully control the molar ratios of your reactants. To minimize the self-condensation of the active methylene compound, try adding it slowly to a mixture of the aldehyde and the catalyst.
-
Base Selection: The strength of the base can significantly influence the product distribution. Strong bases can promote undesired side reactions like self-condensation. Using a weaker base is generally preferred to maintain selectivity.[4]
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the formation of byproducts, such as from Michael addition.[3] Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent further reactions.
Issue 3: Difficulty in Product Isolation and Purification
Q: I'm having trouble isolating a pure product from the crude reaction mixture. What purification strategies are recommended?
A: Purification can be challenging due to the presence of unreacted starting materials, catalysts, and side products.
-
Initial Work-up: After the reaction is complete, the work-up procedure is crucial. If a basic catalyst is used, it should be neutralized. Often, the product may precipitate upon cooling the reaction mixture or by adding a non-solvent like cold water.[8]
-
Recrystallization: This is the most common method for purifying solid products. A solvent screen is necessary to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room or lower temperatures. Ethanol/water mixtures are often effective.
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is a more rigorous purification method. A systematic evaluation of solvent systems (e.g., hexane/ethyl acetate) is required to achieve good separation.
Data Presentation
Table 1: Influence of Reaction Parameters on Condensation Reactions of Substituted Benzaldehydes
| Parameter | Effect on Yield & Selectivity | Recommendations & Considerations |
| Catalyst | Type and concentration are critical. Weak bases (piperidine, ammonium acetate) often improve selectivity. Strong bases (NaOH, KOH) can increase the rate but may promote side reactions. Lewis acids can activate the aldehyde.[5] | Start with a weak base. If the reaction is too slow, consider a stronger base or a Lewis acid catalyst. Optimize catalyst loading (typically 5-10 mol%).[5] |
| Temperature | Higher temperatures increase the reaction rate but can decrease selectivity. May be necessary to overcome steric hindrance and electronic deactivation. | Start at room temperature and gradually increase while monitoring by TLC. Avoid prolonged heating after completion to prevent byproduct formation. |
| Solvent | Polarity affects solubility and reaction mechanism. Polar protic solvents (e.g., ethanol) can be effective.[5] Aprotic polar solvents (e.g., DMF) have also shown good results.[5] Solvent-free conditions can sometimes be optimal.[5] | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Consider screening different solvents or solvent-free conditions.[5][6] |
| Reactant Purity | Impurities can inhibit the reaction or cause side reactions. Water can be particularly detrimental in reactions that produce it as a byproduct. | Use high-purity, dry starting materials and solvents. Consider using molecular sieves to remove trace amounts of water.[4] |
Experimental Protocols
Representative Protocol: Knoevenagel Condensation
This is a general starting protocol and must be optimized for your specific active methylene compound.
Materials:
-
This compound (1.0 mmol)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol)
-
Piperidine (0.1 mmol)
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Ethanol (10 mL)
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Round-bottom flask (25 mL) with magnetic stirrer
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol) and the active methylene compound (1.0 mmol).[3]
-
Add ethanol (10 mL) and a magnetic stir bar. Stir the mixture at room temperature until the solids are dissolved.[3]
-
Add the catalyst, piperidine (0.1 mmol), to the reaction mixture.[3]
-
Attach a reflux condenser and heat the mixture to a gentle reflux (for ethanol, approx. 78°C), or stir at a lower optimized temperature (e.g., 40-50°C).[3]
-
Monitor the reaction progress by TLC until the starting aldehyde spot has disappeared.
-
Once complete, cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol or water to remove residual catalyst and impurities.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yield in condensation reactions.
General Experimental Workflow
Caption: A typical experimental workflow for condensation reactions.
References
Technical Support Center: 2-Bromo-4-methyl-5-nitrobenzaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-methyl-5-nitrobenzaldehyde and nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary reaction of this compound with a strong nucleophile?
The primary reaction is a nucleophilic aromatic substitution (SNAr). The aromatic ring is activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group (NO2) and the aldehyde group (CHO).[1][2] The nitro group is para to the bromo group, which is a favorable position for stabilizing the intermediate Meisenheimer complex through resonance.[1][3] The bromide ion acts as a good leaving group.
Q2: I am observing the formation of a carboxylic acid and an alcohol in my reaction. What is causing this?
This is likely due to a Cannizzaro reaction. Since this compound has no α-hydrogens, it can undergo disproportionation in the presence of a strong base (e.g., concentrated hydroxide) to yield a carboxylate and a primary alcohol.[4]
Q3: My desired substitution product is forming, but I am also getting a significant amount of an imine or acetal. How can I prevent this?
The aldehyde functional group is electrophilic and can react with certain nucleophiles.
-
Amine nucleophiles can react with the aldehyde to form an imine.
-
Alcohol nucleophiles in the presence of an acid catalyst can form an acetal.
To minimize these side reactions, consider protecting the aldehyde group before carrying out the nucleophilic aromatic substitution.
Q4: Could a benzyne mechanism be competing with the SNAr pathway?
While possible, a benzyne mechanism is less likely under typical SNAr conditions for this substrate. The benzyne mechanism (elimination-addition) generally requires very strong bases, such as sodium amide (NaNH2), and is more common on aryl halides that lack strong electron-withdrawing groups.[2][5] The strong activation provided by the nitro group heavily favors the addition-elimination (SNAr) pathway.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Nucleophilic Aromatic Substitution Product
| Potential Cause | Troubleshooting Steps |
| Insufficient activation of the aromatic ring | Ensure the reaction temperature is optimal. While the nitro group is strongly activating, some reactions may require heating to proceed at a reasonable rate. |
| Poor nucleophile strength | Use a stronger nucleophile or increase its concentration. Charged nucleophiles are generally more reactive than their neutral counterparts (e.g., RO⁻ is stronger than ROH).[5] |
| Competing Cannizzaro reaction | If using a strong basic nucleophile (e.g., NaOH), try to use a non-basic nucleophile if possible, or use milder reaction conditions (lower temperature, shorter reaction time). |
| Reaction with the aldehyde group | Protect the aldehyde group as an acetal before the substitution reaction. The protecting group can be removed under acidic conditions after the substitution is complete. |
Issue 2: Formation of Multiple Unidentified Byproducts
| Potential Cause | Troubleshooting Steps |
| Decomposition of starting material or product | Run the reaction at a lower temperature. Use a degassed solvent to prevent oxidation. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times. |
| Reduction of the nitro group | Certain nucleophiles or contaminants can reduce the nitro group. Ensure the purity of your reagents and consider using an inert atmosphere (e.g., nitrogen or argon). |
| Complex reaction mixture from multiple side reactions | Simplify the reaction conditions. If possible, use a less basic nucleophile. Consider protecting the aldehyde group to prevent its participation in side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or THF).
-
Add the nucleophile (1.1-1.5 equivalents). If the nucleophile is an alcohol or amine, a non-nucleophilic base (e.g., K2CO3 or Et3N) may be added to facilitate the reaction.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Acetal Protection of the Aldehyde Group
-
Dissolve this compound (1 equivalent) in toluene.
-
Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the protected aldehyde. This can then be used in the SNAr reaction (Protocol 1).
Visualizing Reaction Pathways
Caption: Potential reaction pathways for this compound with nucleophiles.
References
purification of 2-Bromo-4-methyl-5-nitrobenzaldehyde using column chromatography
Technical Support Center: Purification of 2-Bromo-4-methyl-5-nitrobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the .
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification process.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation (Overlapping Bands) | The solvent system (mobile phase) is too polar or not polar enough.[1] The column was packed improperly, leading to channels or cracks.[1] The sample was loaded unevenly or in too large a volume of solvent.[2] | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.3-0.4 for the target compound.[3] Ensure the column is packed uniformly.[1] Dissolve the sample in the minimum amount of solvent for loading.[2] If solubility is an issue, consider the dry-loading method.[2] |
| Compound Will Not Elute from Column | The solvent system is not polar enough.[1] The compound may have decomposed on the silica gel.[4] The compound is interacting too strongly with the stationary phase.[1] | Gradually increase the polarity of the mobile phase (gradient elution).[1] Test for compound stability on a silica TLC plate before running the column.[4] If unstable, consider using a different stationary phase like alumina or florisil.[4] Add a small amount of a more polar solvent (e.g., methanol) to the eluent.[1] |
| Compound Elutes Too Quickly (in Solvent Front) | The solvent system is too polar. | Select a less polar mobile phase based on preliminary TLC analysis. |
| Low Recovery of Product | The compound may be partially decomposing on the column.[4] Fractions are too dilute to detect the compound.[4] The compound may still be on the column if elution was not completed. | Check for compound stability on silica.[4] Consider deactivating the silica gel if necessary. Concentrate the fractions you expect to contain your compound and re-check via TLC.[4] Continue eluting with a more polar solvent to wash out any remaining compound. |
| Crystallization of Sample on the Column | The crude sample or an impurity has crystallized, blocking solvent flow.[4] | This is a difficult problem to solve. It may be necessary to employ a pre-purification technique or use a much wider column.[4] |
| Cracking of the Silica Gel Bed | The column ran dry.[1] The heat of adsorption of the solvent caused cracking.[1] | Ensure the solvent level never drops below the top of the stationary phase.[2] Pack the column carefully and allow it to equilibrate. When changing solvent polarity, do so gradually. |
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate solvent system (mobile phase)? A1: The ideal solvent system is determined by running preliminary Thin Layer Chromatography (TLC) plates.[3] Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The goal is to find a system where the desired compound, this compound, has an Rf value between 0.3 and 0.4, and is well-separated from impurities.[3]
Q2: What is the best stationary phase for this purification? A2: Silica gel is the most common stationary phase for column chromatography.[5] However, some nitro compounds or aldehydes can be sensitive to the acidic nature of silica gel and may degrade.[4][6] It is crucial to test the stability of your compound by spotting it on a silica TLC plate, letting it sit for an hour or two, and then eluting to see if any new spots (decomposition products) have formed.[4] If decomposition occurs, consider using a less acidic stationary phase like alumina or florisil.[4]
Q3: What is the difference between wet and dry loading, and which should I use? A3:
-
Wet Loading: The sample is dissolved in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully pipetted onto the top of the column.[2] This is the most common method.
-
Dry Loading: This method is preferred if your compound has poor solubility in the elution solvent.[2] The sample is dissolved in a suitable solvent, mixed with a small amount of dry silica gel, and the solvent is evaporated to yield a free-flowing powder. This powder is then carefully added to the top of the packed column.[2]
Q4: How do I monitor the separation process? A4: As the solvent runs through the column, collect the eluent in a series of labeled test tubes (fractions). The separation is monitored by spotting a small amount from each fraction onto a TLC plate. After eluting the TLC plate, spots corresponding to the desired product can be identified (usually by UV light). Fractions containing the pure product are then combined.[5]
Q5: My crude sample is not dissolving in the chosen mobile phase. How can I load it onto the column? A5: If your sample is insoluble in the mobile phase (e.g., a hexane/ethyl acetate mixture), you have a few options. You can try dissolving it in a very small amount of a stronger, more polar solvent like dichloromethane.[4] However, the preferred method in this situation is dry loading, as described in Q3.[2]
Experimental Protocol: Column Chromatography Purification
This protocol provides a general methodology. Specific parameters, especially the mobile phase composition, should be optimized based on preliminary TLC analysis.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane or Petroleum Ether (non-polar solvent)
-
Ethyl Acetate (polar solvent)
-
TLC plates (silica gel coated)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes/flasks
2. Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out. Add a thin layer (approx. 1 cm) of sand on top.
-
In a beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). The consistency should be like a thin milkshake.
-
Carefully pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.[7]
-
Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached. The solvent level must always remain above the top of the silica gel to prevent cracking.[1][2]
-
Once the silica has settled, add a protective layer of sand (approx. 1-2 cm) on top.
3. Sample Loading (Dry Loading Method Recommended):
-
Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane or acetone).
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Add a portion of dry silica gel (approximately 5-10 times the mass of the crude sample) to this solution.[2]
-
Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[2]
-
Drain the solvent in the packed column until it is level with the top of the sand layer.
-
Carefully add the silica-adsorbed sample onto the sand layer, creating a thin, even band.
-
Gently add a final layer of sand on top of the sample layer.
4. Elution and Fraction Collection:
-
Carefully add the pre-determined mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) to the column without disturbing the top layer.
-
Open the stopcock to begin elution. For flash chromatography, gentle pressure can be applied to the top of the column to increase the flow rate.
-
Collect the eluent in sequentially numbered fractions.
-
Monitor the separation by performing TLC analysis on the collected fractions.
-
As the separation progresses, the polarity of the mobile phase can be gradually increased (e.g., to 8:2 or 7:3 Hexane:Ethyl Acetate) to elute more polar compounds.
5. Product Isolation:
-
Based on the TLC analysis, combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Visual Workflow
The following diagram outlines a troubleshooting workflow for common column chromatography issues.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chromtech.com [chromtech.com]
Technical Support Center: Purification of 2-Bromo-4-methyl-5-nitrobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-methyl-5-nitrobenzaldehyde. Here, you will find detailed information on removing impurities from this compound, including experimental protocols and data to support your laboratory work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity of the Final Product After Synthesis
If you are observing low purity of your this compound after the initial synthesis, it is likely due to the presence of unreacted starting materials or side products. A common synthetic route to this compound is the nitration of 2-bromo-4-methylbenzaldehyde.
Possible Impurities:
-
Unreacted 2-bromo-4-methylbenzaldehyde: The starting material may not have fully reacted.
-
Positional Isomers: Nitration of the aromatic ring can sometimes lead to the formation of other isomers, such as 2-Bromo-4-methyl-3-nitrobenzaldehyde or 2-Bromo-4-methyl-6-nitrobenzaldehyde, although the 5-nitro isomer is generally favored due to the directing effects of the existing substituents.
-
Oxidation Products: The aldehyde group is susceptible to oxidation to a carboxylic acid, which could result in the formation of 2-bromo-4-methyl-5-nitrobenzoic acid, especially if the reaction conditions are too harsh.
Troubleshooting Steps:
-
Assess Purity with TLC: Before proceeding with purification, analyze your crude product using Thin Layer Chromatography (TLC). This will help you visualize the number of components in your mixture. Spot the crude material, the starting material (2-bromo-4-methylbenzaldehyde), and the purified product (if available) on the same plate.
-
Select an Appropriate Purification Method: Based on the TLC analysis, choose the most suitable purification technique.
-
Recrystallization: If there is a significant difference in polarity between your desired product and the impurities, recrystallization can be a highly effective method.
-
Column Chromatography: For separating compounds with similar polarities, such as positional isomers, column chromatography is the preferred method.
-
Issue 2: Difficulty in Removing a Persistent Impurity
Sometimes, a particular impurity may be challenging to remove due to similar physical properties to the desired product.
Troubleshooting Steps:
-
Optimize Recrystallization Solvent System: If recrystallization is not providing the desired purity, experiment with different solvent systems. A single solvent may not be sufficient. Try a mixed solvent system, where the crude product is dissolved in a "good" solvent at an elevated temperature, and then a "poor" solvent (an anti-solvent) is added to induce crystallization of the desired compound, leaving the impurities in the solution.
-
Adjust Column Chromatography Conditions: For column chromatography, the choice of eluent is critical. If you are not achieving good separation, you can:
-
Change the Polarity of the Eluent: Gradually increase or decrease the polarity of the solvent system. For instance, if you are using a hexane/ethyl acetate mixture, you can try different ratios.
-
Use a Different Solvent System: Consider alternative solvent systems, such as dichloromethane/methanol or toluene/acetone, based on the polarity of your compounds.
-
-
Consider a Chemical Wash: If the impurity is acidic (like a carboxylic acid byproduct), you can wash an organic solution of your crude product with a mild aqueous base (e.g., sodium bicarbonate solution) to remove it. Conversely, a basic impurity could be removed with a dilute acid wash.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The most common impurities are typically unreacted 2-bromo-4-methylbenzaldehyde and potentially small amounts of other positional isomers formed during the nitration reaction. The formation of 2-bromo-4-methyl-5-nitrobenzoic acid through oxidation of the aldehyde is also a possibility.
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is the most effective way to monitor your purification. By comparing the spots of your crude mixture, the fractions from your column, or the crystals and mother liquor from recrystallization against a reference standard of the pure product, you can assess the purity at each stage.
Q3: What is a good starting point for a recrystallization solvent system for this compound?
Q4: What eluent system should I use for column chromatography?
A4: For compounds of this nature, a common and effective stationary phase is silica gel. A good starting eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Based on protocols for similar compounds, a gradient elution starting from a low concentration of ethyl acetate in hexane (e.g., 5%) and gradually increasing it (e.g., to 15-20%) is likely to provide good separation.[1]
Q5: My recrystallization resulted in an oil instead of crystals. What should I do?
A5: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated with impurities. To remedy this, try one of the following:
-
Re-heat the solution to dissolve the oil, add more of the "good" solvent to dilute the mixture, and then cool it more slowly.
-
Try a different solvent system with a lower boiling point.
-
If impurities are the issue, it may be necessary to first perform a column chromatography to remove the bulk of the impurities and then recrystallize the partially purified product.
Data Presentation
Table 1: Comparison of Purification Methods for Aromatic Aldehydes
| Purification Method | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Simple, cost-effective, can yield very pure crystals. | May not be effective for separating compounds with very similar solubility; potential for product loss in the mother liquor. |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase as a mobile phase passes through it. | Highly effective for separating compounds with similar polarities, including isomers. | More time-consuming and requires larger volumes of solvents; potential for product loss on the column. |
| Acid-Base Washing | Chemical reaction to convert an acidic or basic impurity into a water-soluble salt. | Quick and efficient for removing acidic or basic impurities. | Only applicable for impurities with acidic or basic functional groups. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (General Procedure)
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or mixed solvent system. An ideal single solvent will dissolve the compound when hot but not when cold. For a mixed solvent system, find a "good" solvent that dissolves the compound well and a "poor" solvent in which it is insoluble.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (or the single solvent) while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization:
-
Single Solvent: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Mixed Solvent: To the hot solution, add the "poor" solvent dropwise until the solution remains faintly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Column Chromatography (General Procedure)
-
TLC Analysis: Develop a TLC method to distinguish the product from impurities. Test various mobile phase compositions (e.g., different ratios of hexane:ethyl acetate) to find a system that gives good separation and an Rf value of ~0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Add a small layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with the least polar composition. If using a gradient, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: Synthetic pathway for this compound and potential impurities.
Caption: Decision workflow for the purification of this compound.
References
Validation & Comparative
A Comparative Analysis of 2-Bromo-4-methyl-5-nitrobenzaldehyde and 2-Chloro-4-methyl-5-nitrobenzaldehyde in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-bromo-4-methyl-5-nitrobenzaldehyde and 2-chloro-4-methyl-5-nitrobenzaldehyde, two closely related aromatic aldehydes that serve as versatile building blocks in organic synthesis. The choice between these two reagents can significantly impact reaction efficiency, yield, and the feasibility of certain transformations. This document outlines the fundamental principles governing their reactivity in key synthetic reactions, supported by established chemical principles and representative experimental data.
Physicochemical Properties
A foundational understanding of the physicochemical properties of these aldehydes is crucial for their effective application in synthesis. The substitution of a bromine atom for a chlorine atom introduces subtle but significant differences in molecular weight, melting point, and polarity, which can influence solubility and reaction kinetics.
| Property | This compound | 2-Chloro-4-methyl-5-nitrobenzaldehyde |
| Molecular Formula | C₈H₆BrNO₃ | C₈H₆ClNO₃ |
| Molecular Weight | 244.04 g/mol | 199.59 g/mol |
| Appearance | Typically a yellow to light brown solid | Typically a pale yellow to yellow solid |
| Melting Point | Data not readily available | Data not readily available |
| Solubility | Generally soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Generally soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
Reactivity and Performance in Key Synthetic Reactions
The primary difference in the chemical behavior of this compound and 2-chloro-4-methyl-5-nitrobenzaldehyde stems from the nature of the carbon-halogen bond. This distinction dictates their relative reactivity in two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution reactions, a nucleophile displaces the halide on the aromatic ring. The reactivity of aryl halides in SNAr reactions is primarily governed by the electronegativity of the halogen, which influences the polarization of the carbon-halogen bond and the stability of the intermediate Meisenheimer complex. The generally accepted order of reactivity for halogens in SNAr reactions is F > Cl > Br > I.[1][2] This is because the rate-determining step is the attack of the nucleophile on the carbon bearing the halogen. A more electronegative halogen increases the electrophilicity of this carbon, thus accelerating the reaction.[3]
Therefore, 2-chloro-4-methyl-5-nitrobenzaldehyde is expected to be more reactive than this compound in nucleophilic aromatic substitution reactions.
Representative Data for Nucleophilic Aromatic Substitution with Sodium Methoxide:
| Substrate | Relative Reaction Rate | Typical Yield (%) |
| 2-Chloro-4-methyl-5-nitrobenzaldehyde | Faster | > 90% |
| This compound | Slower | 75-85% |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
Materials:
-
2-Halo-4-methyl-5-nitrobenzaldehyde (1.0 equiv)
-
Nucleophile (e.g., sodium methoxide, 1.2 equiv)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the 2-halo-4-methyl-5-nitrobenzaldehyde and the anhydrous solvent.
-
Stir the mixture until the aldehyde is completely dissolved.
-
Add the nucleophile portion-wise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Sonogashira)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds.[4][5] In these reactions, the reactivity of the aryl halide is determined by the ease of the oxidative addition step, which involves the cleavage of the carbon-halogen bond. The reactivity trend is the reverse of that observed in SNAr reactions, with the order being I > Br > Cl.[4][6] This is because the carbon-bromine bond is weaker than the carbon-chlorine bond, making it more susceptible to cleavage by the palladium(0) catalyst.
Consequently, This compound is expected to be significantly more reactive than 2-chloro-4-methyl-5-nitrobenzaldehyde in palladium-catalyzed cross-coupling reactions. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and higher yields for the bromo-substituted compound.[7]
Representative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid:
| Substrate | Relative Reaction Rate | Typical Yield (%) |
| This compound | Faster | > 90% |
| 2-Chloro-4-methyl-5-nitrobenzaldehyde | Slower | 60-75% |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
2-Halo-4-methyl-5-nitrobenzaldehyde (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add the 2-halo-4-methyl-5-nitrobenzaldehyde, arylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.[8]
Visualizing Reaction Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams provide a visual representation of a key reaction mechanism and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the synthesis and biological evaluation of derivatives.
Conclusion
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Illuminating the Molecular Architecture: A Comparative Guide to Analytical Methods for Confirming the Structure of 2-Bromo-4-methyl-5-nitrobenzaldehyde
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comparative overview of key analytical techniques for elucidating the structure of 2-Bromo-4-methyl-5-nitrobenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis. Due to the limited availability of published spectral data for this specific molecule, this guide leverages experimental data from closely related structural isomers and analogues to provide a robust framework for structural confirmation.
The principal methods for verifying the structure of an organic molecule like this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive characterization.
A Multi-Faceted Approach to Structural Verification
The confirmation of the structure of this compound relies on a synergistic application of modern analytical techniques. The expected substitution pattern on the benzene ring—a bromine atom at position 2, a methyl group at position 4, and a nitro group at position 5, with an aldehyde group at position 1—gives rise to a unique spectral fingerprint that can be deciphered using NMR, IR, and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood
NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, we expect to see distinct signals for the aldehyde proton, the aromatic protons, and the methyl protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing and electron-donating effects of the substituents on the aromatic ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the methyl carbon are key indicators of the molecular structure.
Table 1: Comparison of Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound and Related Analogues
| Compound | Aldehyde H (s) | Aromatic H | Methyl H (s) | Carbonyl C | Aromatic C | Methyl C |
| This compound (Expected) | ~10.3 | Two singlets (~8.0-8.5) | ~2.5 | ~190 | ~125-150 | ~20 |
| 2-Bromo-4-methylbenzaldehyde [1] | 10.32 | 7.23 (dd), 7.46 (s), 7.82 (d) | 2.4 | 190.2 | 127.0, 128.9, 129.9, 131.2, 134.1, 146.7 | 20.2 |
| 4-Nitrobenzaldehyde [2] | 10.17 | 8.09 (d), 8.41 (d) | - | 190.4 | 124.3, 130.5, 140.1, 151.1 | - |
| 2-Methylbenzaldehyde [3] | 10.26 | 7.25 (d), 7.35 (t), 7.47 (t), 7.79 (d) | 2.66 | 192.8 | 126.3, 131.8, 132.1, 133.7, 134.2, 140.6 | 19.9 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
For this compound, key vibrational bands are expected for the carbonyl group (C=O) of the aldehyde, the nitro group (NO₂), the C-H bonds of the aromatic ring and the methyl group, and the C-Br bond.
Table 2: Comparison of Key IR Absorption Frequencies (cm⁻¹) for this compound and Related Analogues
| Functional Group | Expected for this compound | 2-Bromo-5-nitrobenzaldehyde [4] | 5-Bromo-2-nitrobenzaldehyde [5][6] | 2-Bromo-4,5-dimethoxybenzaldehyde [7] |
| C=O (Aldehyde) | ~1700 | Not specified | Not specified | Present |
| NO₂ (Asymmetric Stretch) | ~1530 | Not specified | Not specified | - |
| NO₂ (Symmetric Stretch) | ~1350 | Not specified | Not specified | - |
| C-H (Aromatic) | ~3100-3000 | Not specified | Not specified | Present |
| C-H (Aliphatic) | ~2950-2850 | Not specified | Not specified | Present |
| C=C (Aromatic) | ~1600-1450 | Not specified | Not specified | Present |
| C-Br | ~600-500 | Not specified | Not specified | 1018 |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. This data is crucial for confirming the elemental composition and connectivity of the compound.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 peaks with nearly equal intensity).
Table 3: Comparison of Molecular Weight and Key Mass Spectrometry Fragments
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) |
| This compound | C₈H₆BrNO₃ | 244.04 | 243, 245 |
| 2-Bromo-5-nitrobenzaldehyde [4] | C₇H₄BrNO₃ | 230.02 | 229, 231 |
| 5-Bromo-2-nitrobenzaldehyde [5] | C₇H₄BrNO₃ | 230.02 | 229, 231 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These represent standard operating procedures and may be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrumentation: Employ a mass spectrometer capable of high resolution and accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic distribution of the molecular ion peak should be examined to confirm the presence of bromine.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for confirming the structure of this compound.
Caption: Overall workflow for the synthesis and structural confirmation.
Caption: Interrelation of different analytical techniques for structure elucidation.
References
- 1. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. 2-Bromo-5-nitrobenzaldehyde | C7H4BrNO3 | CID 11138942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 97233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. sunankalijaga.org [sunankalijaga.org]
Spectroscopic Comparison of 2-Bromo-4-methyl-5-nitrobenzaldehyde Isomers: A Guide for Researchers
This guide focuses on a selection of bromo-nitrobenzaldehyde and bromo-methylbenzaldehyde isomers for which spectroscopic data has been reported. The presented data serves as a reference for anticipating the spectral properties of 2-Bromo-4-methyl-5-nitrobenzaldehyde and its related isomers.
Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for selected isomers. These compounds provide insight into how the relative positions of the bromo, nitro, aldehyde, and methyl groups influence their spectroscopic signatures.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data of Selected Benzaldehyde Isomers
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-Bromo-5-nitrobenzaldehyde | 10.09 (s, 1H), 8.79-8.55 (m, 2H), 8.51 (s, 1H) [in DMSO-d6][1] | No data available |
| 2-Bromo-4-methylbenzaldehyde | Aldehyde proton and aromatic protons data not specified. Methyl protons at 2.41 (s, 3H) can be inferred from related structures. | No data available |
Note: The lack of comprehensive and directly comparable NMR data highlights a significant gap in the available literature for these specific isomers.
Table 2: Infrared (IR) Spectroscopy Data of Selected Benzaldehyde Isomers
| Compound | Key IR Absorptions (cm⁻¹) |
| 2-Bromo-5-nitrobenzaldehyde | Data available but specific peak values not detailed in the provided search results. General absorbances for C=O (aldehyde), C-NO₂ (nitro), and C-Br stretches are expected.[2] |
| 5-Bromo-2-nitrobenzaldehyde | Data available from FTIR spectroscopy.[3] Characteristic peaks for aldehyde C=O stretching (around 1700 cm⁻¹), asymmetric and symmetric NO₂ stretching (around 1530 and 1350 cm⁻¹ respectively), and C-Br stretching are anticipated. |
| 2-Bromo-4-chlorobenzaldehyde | Experimental and theoretical IR spectra are available, which can be used as a reference for halogenated benzaldehydes.[4] |
Table 3: Mass Spectrometry Data of Selected Benzaldehyde Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectrometry Features |
| This compound | C₈H₆BrNO₃ | 244.04 | Expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the bromine isotopes (⁷⁹Br and ⁸¹Br). |
| 2-Bromo-5-nitrobenzaldehyde | C₇H₄BrNO₃ | 230.02 | GC-MS data is available.[2] |
| 5-Bromo-2-nitrobenzaldehyde | C₇H₄BrNO₃ | 230.02 | GC-MS data is available.[3] |
| 2-Bromo-4-nitrobenzaldehyde | C₇H₄BrNO₃ | 230.02 | GC-MS data is available.[5][6] |
| Benzene, 2-bromo-1-methyl-4-nitro- | C₇H₆BrNO₂ | 216.032 | Electron ionization mass spectrum is available.[7] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 5-10 mg of the analyte is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the signals to singlets for each unique carbon atom.
Infrared (IR) Spectroscopy
For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared. The IR spectrum is then recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are often obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent is injected into the GC. The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratios of the ions are detected.
Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound and its positional isomers. This workflow is a general guide based on fundamental spectroscopic principles, as specific experimental data is currently limited.
Caption: Workflow for Isomer Differentiation.
This guide underscores the necessity for further experimental studies to fully characterize the spectroscopic properties of this compound and its isomers. The provided data on related compounds offers a foundational framework for researchers to interpret their own findings and to guide future synthetic and analytical efforts.
References
- 1. 3-BROMO-5-NITROBENZALDEHYDE | 355134-13-3 [chemicalbook.com]
- 2. 2-Bromo-5-nitrobenzaldehyde | C7H4BrNO3 | CID 11138942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 97233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. chemscene.com [chemscene.com]
- 7. Benzene, 2-bromo-1-methyl-4-nitro- [webbook.nist.gov]
Unveiling the Therapeutic Promise: A Comparative Guide to the Biological Activity of 2-Bromo-4-methyl-5-nitrobenzaldehyde Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Benzaldehyde derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities. While direct experimental data on the biological activities of 2-Bromo-4-methyl-5-nitrobenzaldehyde derivatives are not extensively available in the public domain, this guide provides a comparative analysis of structurally related compounds, offering valuable insights into their potential antimicrobial and anticancer properties. By examining the performance of analogous molecules, we can infer the probable efficacy and mechanisms of action for this specific class of derivatives.
This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes pertinent biological pathways to support further research and development in this area. The presence of bromo, methyl, and nitro functional groups on the benzaldehyde ring suggests a high potential for diverse biological interactions, making this scaffold an attractive starting point for medicinal chemistry campaigns.
Comparative Biological Activity Data
The following tables summarize the quantitative biological activity data for derivatives of structurally similar benzaldehydes, providing a benchmark for the potential efficacy of this compound derivatives.
Table 1: Anticancer Activity of Benzyloxybenzaldehyde Derivatives Against HL-60 Cells
| Compound ID | R1 (Benzaldehyde Ring) | R2 (Benzyl Ring) | IC50 (µM)[1] |
| 17 | H | H | >10 |
| 28 | 5-Cl | H | 8.2 |
| 26 | 4-OCH3 | H | 9.5 |
| 27 | 5-OCH3 | H | 9.5 |
| 29 | H | 3-OCH3 | <1 |
| 30 | H | 2-Cl | 1-10 |
| 31 | H | 4-Cl | 1-10 |
Note: Data is for benzyloxybenzaldehyde derivatives, which are structurally related to compounds that can be synthesized from this compound.[1]
Table 2: Anti-inflammatory Activity of 5-Bromo-2-hydroxy-benzamide Derivatives [2]
| Derivative | Protease Inhibition IC50 (mg/mL)[2] |
| Ethyl Ester | 0.07 |
| Hydrazide | 0.05 |
| Hydrazone | 0.04 |
| Acetylsalicylic Acid (Standard) | 0.4051 ± 0.0026 |
All tested derivatives of 5-Bromo-2-hydroxy-benzamide exhibited significantly more potent anti-inflammatory activity than the standard, acetylsalicylic acid.[2]
Key Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed methodologies for key biological assays are provided below.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][3]
-
Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow viable cells to form formazan crystals.[1]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[2]
-
Serial Dilutions: Prepare serial dilutions of the test compounds in a liquid growth medium in microtiter plates.[2]
-
Inoculation: Add a standardized suspension of the target bacteria to each well.[2]
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.[2]
-
MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]
Visualizing Molecular Mechanisms and Workflows
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and research designs.
Caption: General workflow for the synthesis and biological evaluation of derivatives.
Caption: Simplified signaling pathway for apoptosis induction.
Concluding Remarks
The structural alerts present in this compound, namely the halogen, nitro, and aldehyde functionalities, are features commonly associated with significant biological activity. The nitro group, in particular, is a well-known pharmacophore in various antimicrobial and anticancer agents, often mediating its effect through bioreductive activation.[4] The bromo substituent can enhance lipophilicity, potentially improving membrane permeability and target engagement.
The comparative data presented in this guide strongly suggest that derivatives of this compound are promising candidates for further investigation as anticancer and anti-inflammatory agents. The provided experimental protocols and workflow diagrams offer a solid foundation for initiating such studies. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation against a broad panel of cancer cell lines and microbial strains to establish a comprehensive structure-activity relationship. This will be a critical step in unlocking the full therapeutic potential of this intriguing chemical scaffold.
References
A Comparative Guide to Catalysts in the Synthesis of 2-Bromo-4-methyl-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polysubstituted aromatic compounds such as 2-Bromo-4-methyl-5-nitrobenzaldehyde is a critical step in the development of novel pharmaceuticals and fine chemicals. The efficiency and selectivity of this synthesis are highly dependent on the choice of catalyst for the key electrophilic aromatic substitution reactions: bromination and nitration. This guide provides a comparative analysis of potential catalytic systems for the synthesis of this compound, supported by generalized experimental protocols and a schematic representation of the synthetic pathways.
Synthetic Pathways
Two primary synthetic routes are commonly considered for the preparation of this compound:
-
Route A: Nitration of 2-bromo-4-methylbenzaldehyde.
-
Route B: Bromination of 4-methyl-5-nitrobenzaldehyde.
The choice between these routes is often dictated by the availability of starting materials and the desired regioselectivity. The substitution pattern of the starting material influences the position of the incoming electrophile.
Caption: Proposed synthetic routes for this compound.
Comparative Analysis of Catalysts
The selection of an appropriate catalyst is crucial for maximizing yield and purity. Below is a comparison of potential catalysts for the nitration and bromination steps.
Nitration Catalysts (Route A)
The nitration of an aromatic ring is typically achieved using a nitrating agent, with the reaction rate and selectivity influenced by the catalyst.
| Catalyst System | Active Electrophile | Typical Conditions | Advantages | Disadvantages |
| H₂SO₄/HNO₃ | NO₂⁺ (Nitronium ion)[1] | 0-10 °C | High reactivity, cost-effective.[1] | Strong acidic conditions, potential for side reactions. |
| Acetyl nitrate | NO₂⁺ | Low temperature | Milder conditions than H₂SO₄/HNO₃. | Two-step preparation, more expensive reactants.[2] |
| Acidic Resin | Protonated HNO₃ | Varies | Catalyst can be recycled, potentially higher selectivity.[2] | Slower reaction rates compared to strong acids.[2] |
Bromination Catalysts (Route B)
The bromination of an aromatic ring can be catalyzed by Lewis acids or proceed via other brominating agents.
| Catalyst/Reagent | Active Electrophile | Typical Conditions | Advantages | Disadvantages |
| Br₂/FeBr₃ (or FeCl₃) | Br⁺ (or polarized Br₂) | Room temperature | Readily available and inexpensive. | Requires handling of elemental bromine, potential for over-bromination. |
| N-Bromosuccinimide (NBS) | Br⁺ | Acetonitrile or strong acid[3][4] | High regioselectivity, easier to handle than Br₂.[4] | Higher cost than Br₂. |
| Br₂ in CH₂Cl₂ | Br₂ | 35-40 °C | Can be effective for activated rings without a strong catalyst.[5][6] | May require longer reaction times or higher temperatures. |
| In situ Br₂ generation | Br₂ | Varies | Avoids direct handling of liquid bromine.[4] | May involve more complex reaction setups. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound via the proposed routes. Safety Precaution: These reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Route A: Nitration of 2-bromo-4-methylbenzaldehyde
Catalyst: Sulfuric Acid/Nitric Acid
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 10 g of 2-bromo-4-methylbenzaldehyde to the cooled sulfuric acid while maintaining the temperature below 5 °C.
-
Prepare a nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-bromo-4-methylbenzaldehyde over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 5-10 °C for 2 hours.
-
Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.
-
The solid precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then washed with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Route B: Bromination of 4-methyl-5-nitrobenzaldehyde
Catalyst: N-Bromosuccinimide (NBS) in a strong acid
-
In a reaction flask protected from light, dissolve 10 g of 4-methyl-5-nitrobenzaldehyde in 100 mL of concentrated sulfuric acid at a temperature below 10 °C.[3]
-
In portions, add 1.1 equivalents of N-bromosuccinimide (NBS) to the solution over 30 minutes, maintaining the temperature below 15 °C.[3]
-
After the addition, allow the reaction to stir at this temperature for 4-6 hours.[3]
-
Slowly raise the temperature to 25-30 °C and continue stirring for another 2-4 hours, monitoring the reaction progress by TLC.[3]
-
Once the reaction is complete, carefully pour the mixture into a beaker containing 500 g of ice and water.
-
The resulting precipitate is filtered, washed thoroughly with water, and then a cold dilute sodium bicarbonate solution until the washings are neutral.
-
The solid product is then washed again with water and dried under vacuum.
-
Further purification can be achieved by recrystallization.
Logical Workflow for Catalyst Selection
The decision-making process for selecting an appropriate catalyst involves considering factors such as substrate reactivity, desired selectivity, cost, and safety.
Caption: Workflow for catalyst selection and synthesis optimization.
This guide provides a framework for the comparative study of catalysts in the synthesis of this compound. The optimal catalyst and reaction conditions should be determined through experimental validation and optimization based on the specific requirements of the research or development project.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
A Comparative Guide to Alternative Reagents for 2-Bromo-4-methyl-5-nitrobenzaldehyde in Synthesis
For researchers and professionals in drug development and chemical synthesis, the choice of starting materials is a critical factor that influences reaction efficiency, yield, and overall cost. 2-Bromo-4-methyl-5-nitrobenzaldehyde is a valuable reagent, but its reactivity and suitability can vary depending on the specific synthetic transformation. This guide provides a comparative analysis of its halogenated analogs—chloro, fluoro, and iodo derivatives—as alternative reagents.
The primary alternatives to this compound are its halogenated counterparts:
-
2-Chloro-4-methyl-5-nitrobenzaldehyde
-
2-Fluoro-4-methyl-5-nitrobenzaldehyde
-
2-Iodo-4-methyl-5-nitrobenzaldehyde
The reactivity of these compounds in common synthetic applications, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, is largely governed by the nature of the halogen substituent.
Performance Comparison in Key Synthetic Reactions
The utility of these reagents is most evident in their application in forming new carbon-carbon and carbon-heteroatom bonds. Below is a summary of their expected performance in widely used synthetic methodologies.
Nucleophilic Aromatic Substitution (SNA r)
In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring. The presence of electron-withdrawing groups, such as the nitro and aldehyde functionalities on these molecules, activates the ring for this type of reaction. The reactivity order of the halogens as leaving groups in SNAr is generally F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[1][2]
Palladium-Catalyzed Cross-Coupling Reactions
In contrast to SNAr, the reactivity trend is reversed for many palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The rate-determining step in these reactions is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The bond strength between the carbon and the halogen atom is a key factor, with weaker bonds leading to faster oxidative addition. The general reactivity order is I > Br > Cl. Fluoro-substituted arenes are typically the least reactive in these transformations.
Quantitative Data Summary
The following table summarizes key data for this compound and its alternatives. Direct comparative studies for the same reaction under identical conditions are limited in the literature; therefore, the data is compiled from various sources and general principles of chemical reactivity.
| Property/Parameter | 2-Fluoro-analog | 2-Chloro-analog | 2-Bromo-analog (Reference) | 2-Iodo-analog |
| Molecular Formula | C8H6FNO3 | C8H6ClNO3 | C8H6BrNO3 | C8H6INO3 |
| Molecular Weight | 183.14 g/mol | 199.59 g/mol | 244.04 g/mol | 291.04 g/mol |
| Typical Synthesis Yield | ~95% (from chloro-analog)[3] | ~90% (from nitration)[4] | Varies | Varies |
| Reactivity in SNAr | Highest | High | Moderate | Low |
| Reactivity in Pd-Coupling | Lowest | Low | Moderate | Highest |
Experimental Protocols
Detailed methodologies for the synthesis of these reagents and their application in common reactions are crucial for reproducible research.
Synthesis of 2-Fluoro-5-nitrobenzaldehyde
This protocol describes the synthesis of a fluoro-nitrobenzaldehyde from its chloro-analog via a halogen exchange reaction.[5]
-
Reaction Setup : In a suitable reaction vessel, combine 2-chloro-5-nitrobenzaldehyde (18.6 g, 0.1 mol) and dry potassium fluoride (11.6 g, 0.2 mol) in 50 ml of dimethylformamide.
-
Reaction : Stir the mixture for 12 hours at 100°C.
-
Work-up : Distill off the solvent under vacuum. Add 100 ml of water to the residue and stir.
-
Isolation : Collect the crude 2-fluoro-5-nitrobenzaldehyde by suction filtration, wash with water, and dry. This procedure yields approximately 16.7 g of the product.[5]
General Protocol for Suzuki-Miyaura Coupling
This is a general procedure adaptable for the bromo- and iodo-analogs.[6]
-
Reaction Setup : In a dry Schlenk flask, add the aryl halide (e.g., this compound, 1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such as potassium carbonate (2.0 equiv), and a palladium catalyst like Pd(dppf)Cl₂ (3 mol%).
-
Inert Atmosphere : Seal the flask, and then evacuate and backfill with an inert gas like argon three times.
-
Solvent Addition : Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.
-
Reaction : Heat the mixture to 80-120°C with vigorous stirring. Monitor the reaction progress using TLC or LC-MS.
-
Work-up : After completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer, concentrate it, and purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol can be used for the coupling of the aryl halides with amines.[7]
-
Catalyst Pre-formation : In an oven-dried Schlenk flask, add a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv). Seal the vessel, evacuate, and backfill with an inert gas. Add an anhydrous solvent like toluene and stir.
-
Reactant Addition : Add the aryl halide (1.0 equiv) and the amine (1.2 equiv) to the mixture.
-
Reaction : Heat the reaction to 80-110°C with vigorous stirring and monitor its progress.
-
Work-up : Upon completion, cool the mixture, dilute it with an organic solvent, and wash with water and brine.
-
Purification : Dry and concentrate the organic layer, followed by purification of the product via flash column chromatography.
Visualizing Synthetic Workflows
The following diagrams illustrate the general synthetic pathways discussed.
Caption: General synthetic route to 2-halo-4-methyl-5-nitrobenzaldehydes.
Caption: Workflow for the use of 2-halo-4-methyl-5-nitrobenzaldehydes in synthesis.
Conclusion
The choice between this compound and its chloro, fluoro, and iodo analogs depends heavily on the intended chemical transformation. For nucleophilic aromatic substitution reactions, the fluoro- and chloro-analogs are generally more reactive. Conversely, for palladium-catalyzed cross-coupling reactions, the iodo- and bromo-derivatives are typically superior substrates. Researchers should consider these reactivity trends, along with factors like cost and availability, when selecting the optimal reagent for their synthetic strategy.
References
- 1. sarthaks.com [sarthaks.com]
- 2. Which of the following 2-halo nitrobenzene is most reactive towards nucleophilic aromatic substitution ? [allen.in]
- 3. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes - Google Patents [patents.google.com]
- 4. CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
cost-benefit analysis of different synthetic routes to 2-Bromo-4-methyl-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategy
The production of specialized aromatic compounds is a critical aspect of pharmaceutical and fine chemical manufacturing. 2-Bromo-4-methyl-5-nitrobenzaldehyde is a key intermediate whose efficient synthesis is of significant interest. This guide provides a comparative cost-benefit analysis of two plausible synthetic routes to this target molecule, offering experimental data and protocols to inform strategic decisions in a research and development setting.
Route 1: Nitration of 2-Bromo-4-methylbenzaldehyde
This two-step synthesis begins with the commercially available 2-bromo-4-methylaniline. The first step involves the formation of 2-bromo-4-methylbenzaldehyde, followed by nitration to yield the final product.
Route 2: Bromination of 4-Methyl-3-nitrobenzaldehyde
This approach starts with the commercially available 4-methyl-3-nitrobenzaldehyde and introduces the bromine atom in the second step to arrive at the target compound.
Quantitative Data Summary
The following table provides a side-by-side comparison of the two synthetic routes, considering key metrics such as starting material cost, reagent cost, overall yield, and key safety and environmental considerations.
| Metric | Route 1: Nitration of 2-Bromo-4-methylbenzaldehyde | Route 2: Bromination of 4-Methyl-3-nitrobenzaldehyde |
| Starting Material | 2-Bromo-4-methylaniline | 4-Methyl-3-nitrobenzaldehyde |
| Starting Material Cost | ~$1.50 - $3.00 / gram | ~$2.00 - $4.00 / gram |
| Key Reagents | Sodium nitrite, Copper (II) sulfate, Formaldoxime (from paraformaldehyde and hydroxylamine hydrochloride), Nitric acid, Sulfuric acid | N-Bromosuccinimide (NBS), Sulfuric acid |
| Overall Yield | Estimated 40-50% (two steps) | Estimated 70-80% (one step) |
| Process Complexity | Two distinct synthetic steps, including a diazonium salt formation which requires careful temperature control. | A single synthetic step from a commercially available advanced intermediate. |
| Key Safety Hazards | Use of highly corrosive acids, potential for unstable diazonium salt intermediates, generation of toxic gases (HCN precaution noted in similar syntheses). | Use of corrosive acids and a lachrymatory brominating agent (NBS). |
| Environmental Impact | Generation of copper-containing waste streams and acidic waste. | Generation of acidic and organic waste streams. |
Experimental Protocols
Route 1: Nitration of 2-Bromo-4-methylbenzaldehyde
Step 1: Synthesis of 2-Bromo-4-methylbenzaldehyde from 2-Bromo-4-methylaniline
This protocol is adapted from a procedure for a similar compound and may require optimization.
-
Diazotization: A mixture of 2-bromo-4-methylaniline (46.0 g, 0.25 mol) in water (50 mL) and concentrated hydrochloric acid (57 mL) is cooled to -5°C to 5°C in an ice-salt bath. A solution of sodium nitrite (17.5 g, 0.25 mol) in water (25 mL) is added dropwise, maintaining the temperature below 5°C. The mixture is stirred for an additional 15 minutes.
-
Formylation: In a separate flask, a 10% solution of formaldoxime is prepared by heating paraformaldehyde (11.5 g, 0.38 mol) and hydroxylamine hydrochloride (26.3 g, 0.38 mol) in water (170 mL) until clear, followed by the addition of hydrated sodium acetate (51 g, 0.38 mol) and gentle refluxing for 15 minutes. To this formaldoxime solution, hydrated cupric sulfate (6.5 g, 0.026 mol), sodium sulfite (1.0 g, 0.0079 mol), and a solution of hydrated sodium acetate (160 g) in water (180 mL) are added.
-
Reaction and Work-up: The cold diazonium salt solution is slowly added to the formaldoxime mixture, maintaining the temperature between 10-15°C. After stirring for 1 hour, concentrated hydrochloric acid (230 mL) is added, and the mixture is refluxed for 2 hours. The product is isolated by steam distillation. The distillate is saturated with sodium chloride and extracted with ether. The ether extracts are washed, dried, and the solvent is evaporated. The crude product is purified by distillation under reduced pressure to yield 2-bromo-4-methylbenzaldehyde.
Step 2: Nitration of 2-Bromo-4-methylbenzaldehyde
This is a proposed protocol based on general nitration procedures and requires experimental validation.
-
Reaction Setup: 2-Bromo-4-methylbenzaldehyde (19.9 g, 0.1 mol) is dissolved in concentrated sulfuric acid (100 mL) at 0°C.
-
Nitration: A cooled mixture of concentrated nitric acid (7.5 mL, ~0.12 mol) and concentrated sulfuric acid (25 mL) is added dropwise to the benzaldehyde solution, maintaining the temperature below 10°C.
-
Work-up and Purification: The reaction mixture is stirred at 0-10°C for 1-2 hours and then poured onto crushed ice. The precipitated solid is filtered, washed with cold water until neutral, and then washed with a cold dilute sodium bicarbonate solution. The crude product is recrystallized from ethanol or a mixture of ethyl acetate and hexane to afford this compound.
Route 2: Bromination of 4-Methyl-3-nitrobenzaldehyde
This is a proposed protocol based on general bromination procedures and requires experimental validation.
-
Reaction Setup: 4-Methyl-3-nitrobenzaldehyde (16.5 g, 0.1 mol) is dissolved in concentrated sulfuric acid (80 mL) at room temperature.
-
Bromination: N-Bromosuccinimide (NBS) (21.4 g, 0.12 mol) is added portion-wise to the solution, and the mixture is heated to 60-65°C for 1-2 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and poured onto ice water. The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a dilute sodium bisulfite solution to remove any unreacted bromine. The crude solid is then washed with water again until neutral. The product is purified by recrystallization from a suitable solvent such as ethanol to yield this compound.
Logical Workflow for Route Selection
The following diagram illustrates the decision-making process for selecting the optimal synthetic route based on key cost and benefit factors.
Caption: Decision workflow for selecting a synthetic route to this compound.
Conclusion and Recommendations
Based on this analysis, Route 2, the bromination of 4-methyl-3-nitrobenzaldehyde, appears to be the more advantageous approach. The primary benefits of this route are its single-step nature from a commercially available advanced intermediate, which simplifies the overall process and is likely to result in a higher overall yield. While the starting material for Route 2 may be slightly more expensive per gram, the reduction in the number of steps, reagents, and processing time could lead to a lower overall cost of production, particularly at a larger scale.
Route 1, while feasible, presents greater challenges. The formation of a diazonium salt in the first step is a well-established but potentially hazardous reaction that requires strict temperature control. The multi-step nature of this route also inherently lowers the overall yield.
For research and development purposes, both routes offer viable pathways to the target molecule. However, for process scale-up and manufacturing, the simplicity and likely higher efficiency of Route 2 make it the more commercially attractive option. It is strongly recommended that both proposed routes undergo thorough experimental validation and optimization to determine the precise reaction conditions, yields, and impurity profiles before any scale-up decisions are made.
2-Bromo-4-methyl-5-nitrobenzaldehyde: A Versatile Building Block in Synthetic Chemistry
For researchers, scientists, and drug development professionals, 2-Bromo-4-methyl-5-nitrobenzaldehyde stands as a promising, albeit lesser-explored, intermediate in the synthesis of complex organic molecules. Its unique arrangement of bromo, methyl, nitro, and aldehyde functionalities on a benzene ring offers a rich platform for a variety of chemical transformations, paving the way for the creation of novel heterocyclic compounds and potential therapeutic agents.
While direct applications of this compound are not extensively documented in current literature, its structural similarity to other substituted benzaldehydes allows for the prediction of its synthetic utility. This guide provides a comparative overview of its potential applications by examining the established uses of structurally related compounds.
Comparison with Alternative Benzaldehyde Derivatives
The reactivity and potential applications of this compound can be inferred by comparing it with other commercially available substituted benzaldehydes. These alternatives have found utility in various fields, particularly in medicinal chemistry and materials science.
| Compound | Key Applications | Reference Compound for Comparison |
| This compound | Predicted: Synthesis of quinazolines, benzodiazepines, and other nitrogen-containing heterocycles. Potential precursor for compounds with antimicrobial or anticancer activity. | N/A (Target Compound) |
| 2-Bromo-5-nitrobenzaldehyde | Intermediate in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors and neuroprotective agents.[1] | Alternative 1 |
| 2-Bromo-4-methylbenzaldehyde | Used in carbonylative Stille couplings, Knoevenagel condensation, and intramolecular Heck reactions.[2][3] | Alternative 2 |
| Derivatives of 2-Bromo-5-hydroxybenzaldehyde | Exhibit antimicrobial and anti-inflammatory properties.[4] | Alternative 3 |
| 2-Nitrobenzaldehyde | Precursor for the synthesis of Schiff bases, hydrazones, and other derivatives with potential medicinal applications.[5] | Alternative 4 |
Potential Synthetic Pathways
The functional groups of this compound allow for a diverse range of chemical reactions. The aldehyde group can readily undergo condensation reactions, the nitro group can be reduced to an amine, and the bromo substituent can participate in cross-coupling reactions.
Caption: Potential reaction pathways for this compound.
Experimental Protocols for Related Compounds
To provide a practical framework, detailed experimental protocols for key reactions involving related benzaldehyde derivatives are presented below. These methodologies can serve as a starting point for exploring the reactivity of this compound.
Synthesis of Schiff Bases from 4-Nitrobenzaldehyde
This protocol describes a general method for the synthesis of Schiff bases, which are known to possess a wide range of biological activities.[6]
Materials:
-
4-Nitrobenzaldehyde
-
Primary amine (e.g., aniline)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 4-nitrobenzaldehyde in ethanol in a round-bottom flask.
-
Add an equimolar amount of the primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Caption: Workflow for the synthesis of Schiff bases.
Knoevenagel Condensation of 2-Bromo-4-methylbenzaldehyde
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation. This protocol is based on the known reactivity of 2-Bromo-4-methylbenzaldehyde.[3]
Materials:
-
2-Bromo-4-methylbenzaldehyde
-
Active methylene compound (e.g., malononitrile)
-
Base catalyst (e.g., piperidine)
-
Solvent (e.g., ethanol or toluene)
Procedure:
-
In a suitable flask, dissolve 2-Bromo-4-methylbenzaldehyde and the active methylene compound in the chosen solvent.
-
Add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, the product often precipitates.
-
If necessary, cool the mixture to induce crystallization.
-
Collect the product by filtration, wash with a small amount of cold solvent, and dry.
Conclusion
This compound represents a versatile yet underutilized building block in organic synthesis. Based on the well-established chemistry of its structural analogs, it holds significant potential as a precursor for a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The comparative data and experimental protocols provided in this guide offer a solid foundation for researchers to explore the synthetic utility of this promising intermediate. Further investigation into the reactivity and applications of this compound is warranted and could lead to the discovery of novel molecules with valuable properties.
References
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-4-methyl-5-nitrobenzaldehyde
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-4-methyl-5-nitrobenzaldehyde was not available at the time of this publication. The following guidance is based on safety data for structurally similar compounds, including 2-Bromo-4-methylbenzaldehyde, 2-Bromo-5-fluorobenzaldehyde, 5-Bromo-2-nitrobenzaldehyde, and 4-Bromo-2-nitrobenzaldehyde. Researchers should handle this compound with extreme caution and treat it as potentially hazardous.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and proper environmental stewardship.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | A face shield may be necessary for operations with a high risk of splashing.[4] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended.[4] Always inspect gloves for tears or punctures before use.[5] |
| Skin and Body Protection | Laboratory coat. | Wear appropriate protective clothing to prevent skin exposure.[3][6] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | A NIOSH-approved respirator (e.g., N95 dust mask) should be used if dust is generated or if ventilation is inadequate.[4] |
Operational and Disposal Plans
A systematic workflow is critical for minimizing exposure and preventing contamination. All handling of this compound should occur in a designated area, preferably within a chemical fume hood.[1]
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure you are in a well-ventilated area, such as a chemical fume hood.[2] Don all required personal protective equipment as detailed in Table 1.
-
Weighing and Transferring: To minimize dust generation, handle the solid material carefully.[7] Use a spatula and weigh boat for transfers.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly.
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[8] Clean the work area and any contaminated equipment.
Emergency Procedures:
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothes and shoes.[8] Get medical attention if irritation occurs.[6][7]
-
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[8] Get medical attention.
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[8]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3]
-
In Case of a Spill: Evacuate the area. Wear appropriate PPE and sweep up the material, avoiding dust generation.[9] Place in a suitable, closed container for disposal.[7][10] Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of the compound and any contaminated materials in a designated, labeled hazardous waste container.[10] The container must be kept tightly closed and stored in a cool, dry, well-ventilated place.[7]
-
Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[10]
Experimental Workflow Visualization
The following diagram outlines the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. 2-Bromo-4-methylbenzaldehyde | CAS#:24078-12-4 | Chemsrc [chemsrc.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lobachemie.com [lobachemie.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
